molecular formula C17H29NO B12381090 Microgrewiapine A

Microgrewiapine A

Cat. No.: B12381090
M. Wt: 263.4 g/mol
InChI Key: ZBJGGLXQNXXXRO-VCZRHBNQSA-N
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Description

Microgrewiapine A (CAS 1420777-30-5) is a piperidine alkaloid isolated from the shrub Microcos paniculata . Research indicates that it acts as a selective cytotoxic agent against HT-29 human colon cancer cells, showing a preferential effect over normal colon cells . Its bioactivity includes being an antagonist for both the human α3β4 and α4β2 nicotinic acetylcholine receptor (nAChR) subtypes . The molecular formula of this compound is C 17 H 29 NO, and its absolute configuration has been established as (2R,3S,6R) through synthesis . The compound has been a subject of synthetic studies to confirm its structure and stereochemistry . This product is intended for research purposes such as investigating nAChR-mediated pathways, exploring mechanisms of selective cytotoxicity in cancer cells, and as an analytical standard. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

(2S,3R,6S)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol

InChI

InChI=1S/C17H29NO/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15(2)18(16)3/h7-12,15-17,19H,4-6,13-14H2,1-3H3/b8-7+,10-9+,12-11+/t15-,16+,17+/m0/s1

InChI Key

ZBJGGLXQNXXXRO-VCZRHBNQSA-N

Isomeric SMILES

CCCC/C=C/C=C/C=C/[C@@H]1CC[C@H]([C@@H](N1C)C)O

Canonical SMILES

CCCCC=CC=CC=CC1CCC(C(N1C)C)O

Origin of Product

United States

Foundational & Exploratory

Microcos paniculata: A Promising Source of the Novel Piperidine Alkaloid Microgrewiapine A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Microcos paniculata L. (family Malvaceae), a shrub or small tree distributed throughout Southeast Asia, has a history of use in traditional medicine for treating a variety of ailments, including fever, diarrhea, and indigestion.[1][2] Phytochemical investigations into this plant have revealed a rich diversity of secondary metabolites, including flavonoids, triterpenoids, and notably, a class of structurally unique piperidine alkaloids.[3][4] Among these, Microgrewiapine A, a novel N-methyl-2-methyl-6-(deca-1′,3′,5′-trienyl)piperidin-3-ol alkaloid, has emerged as a compound of significant interest due to its selective cytotoxicity against human colon cancer cells and its activity as a nicotinic acetylcholine receptor (nAChR) antagonist.[5][6] This technical guide provides a comprehensive overview of Microcos paniculata as a source of this compound, detailing its isolation, characterization, and biological activities, with a focus on experimental protocols and underlying molecular mechanisms for a scientific audience.

Chemical and Physical Properties of this compound

This compound was first isolated from the stem bark of Microcos paniculata. Its structure was elucidated through extensive spectroscopic analysis.[5][6]

PropertyValueReference
Molecular Formula C₁₇H₂₉NO[5][6]
Molecular Weight 263.42 g/mol [5]
Appearance Colorless needle crystals[5][6]
Melting Point 127–128 °C[5][6]
Optical Rotation [α]¹⁵D +15.4 (c 0.1, MeOH)[5][6]
HRESIMS m/z 264.2329 [M + H]⁺ (calcd for C₁₇H₃₀NO, 264.2327)[5][6]
UV (MeOH) λₘₐₓ (log ε) 270 nm[5][6]
IR (film) νₘₐₓ 3402, 2929, 1629 cm⁻¹[5][6]

Experimental Protocols

Isolation of this compound from Microcos paniculata

The following protocol is a detailed methodology for the extraction and purification of this compound from the stem bark of Microcos paniculata.[5][6]

1. Plant Material and Extraction:

  • Air-dried and powdered stem bark of Microcos paniculata (1.5 kg) is subjected to extraction with chloroform (CHCl₃) at room temperature.

  • The solvent is evaporated under reduced pressure to yield a crude chloroform extract.

2. Solvent Partitioning:

  • The crude CHCl₃ extract is suspended in 90% aqueous methanol (MeOH) and partitioned against petroleum ether.

  • The 90% MeOH fraction is then diluted to 60% aqueous MeOH and partitioned with CHCl₃.

  • The resulting CHCl₃-soluble fraction is concentrated to yield a dark, viscous residue.

3. Column Chromatography (Silica Gel):

  • The CHCl₃-soluble fraction is subjected to silica gel column chromatography.

  • The column is eluted with a stepwise gradient of petroleum ether and ethyl acetate (EtOAc).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Chromatographic Purification:

  • Fractions containing compounds of interest are further purified using a combination of Sephadex LH-20 column chromatography (eluting with MeOH) and semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Final purification by reversed-phase HPLC yields pure this compound.

G cluster_extraction Extraction & Partitioning cluster_purification Purification plant Powdered M. paniculata Stem Bark chloroform_extract Crude Chloroform Extract plant->chloroform_extract Chloroform Extraction partitioning Solvent Partitioning (Petroleum Ether, 90% MeOH, 60% MeOH, Chloroform) chloroform_extract->partitioning chloroform_soluble Chloroform-Soluble Fraction partitioning->chloroform_soluble silica_gel Silica Gel Column Chromatography chloroform_soluble->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex Bioactive Fractions hplc Reversed-Phase HPLC sephadex->hplc microgrewiapine_a Pure this compound hplc->microgrewiapine_a

Isolation workflow for this compound.
Cytotoxicity Assay against HT-29 Human Colon Cancer Cells

The cytotoxic activity of this compound is evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][7]

1. Cell Culture:

  • HT-29 human colon adenocarcinoma cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 72 hours. A vehicle control (DMSO) is also included.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Nicotinic Acetylcholine Receptor (nAChR) Antagonist Assay

The antagonistic activity of this compound on human α3β4 and α4β2 nAChR subtypes is assessed using a two-electrode voltage-clamp electrophysiology assay in Xenopus laevis oocytes.[5]

1. Oocyte Preparation and Receptor Expression:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA encoding the human α3 and β4 or α4 and β2 nAChR subunits are injected into the oocytes.

  • The oocytes are incubated for 2-7 days to allow for receptor expression.

2. Electrophysiological Recordings:

  • Oocytes are placed in a recording chamber and perfused with a saline solution.

  • The oocytes are impaled with two microelectrodes filled with 3 M KCl to measure the membrane potential and inject current.

  • A baseline current is established, and then acetylcholine (ACh), the natural agonist, is applied to elicit an inward current through the expressed nAChRs.

  • To test for antagonistic activity, the oocytes are pre-incubated with this compound for a specific period before co-application with ACh.

3. Data Analysis:

  • The inhibition of the ACh-induced current by this compound is measured.

  • The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the compound.

  • Concentration-response curves are generated to determine the IC₅₀ value for the antagonistic activity.

Biological Activities and Mechanism of Action

Cytotoxicity against Colon Cancer Cells

This compound has demonstrated selective cytotoxic activity against the HT-29 human colon cancer cell line.[5] This suggests a potential therapeutic application for this compound in the treatment of colon cancer.

CompoundCell LineIC₅₀ (µM)Reference
This compound HT-29 (Human Colon Cancer)6.8[5][6]
This compound CCD-112CoN (Normal Colon)> 10[5]
Paclitaxel (Positive Control) HT-29 (Human Colon Cancer)0.001[5]
Nicotinic Acetylcholine Receptor Antagonism

This compound acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs).[5] Specifically, it inhibits the function of the human α3β4 and α4β2 nAChR subtypes.[5][8]

CompoundnAChR SubtypeConcentration (µM)% InhibitionReference
This compound hα4β21060[5][8]
This compound hα3β41070[5][8]
Proposed Signaling Pathway for Cytotoxicity

The cytotoxic effect of this compound in HT-29 colon cancer cells is likely linked to its antagonism of nAChRs. In many cancer types, including colon cancer, the activation of nAChRs by acetylcholine can trigger downstream signaling pathways that promote cell proliferation, survival, and angiogenesis, while inhibiting apoptosis.[1][9] Key pathways implicated include the PI3K/Akt and MAPK/ERK pathways.

By acting as an antagonist, this compound can block the binding of acetylcholine to nAChRs on HT-29 cells. This inhibition is proposed to disrupt the pro-survival signaling cascades, leading to a decrease in cell proliferation and the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling nAChR nAChR (α3β4 / α4β2) PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway nAChR->MAPK_ERK Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Proliferation MAPK_ERK->Apoptosis Microgrewiapine_A This compound Microgrewiapine_A->nAChR Blocks ACh Acetylcholine ACh->nAChR Activates

Proposed mechanism of this compound action.

Conclusion and Future Directions

This compound, a piperidine alkaloid isolated from Microcos paniculata, displays promising and selective anticancer activity against human colon cancer cells. Its mechanism of action appears to be mediated through the antagonism of nicotinic acetylcholine receptors, leading to the inhibition of pro-survival signaling pathways and the induction of apoptosis.

For researchers and drug development professionals, this compound represents a novel lead compound for the development of targeted therapies for colon cancer. Further research is warranted to:

  • Fully elucidate the downstream signaling pathways affected by this compound in colon cancer cells.

  • Investigate its efficacy in in vivo models of colon cancer.

  • Explore its structure-activity relationships to design and synthesize more potent and selective analogs.

  • Conduct preclinical toxicology and pharmacokinetic studies to assess its potential as a therapeutic agent.

The continued exploration of natural products from medicinal plants like Microcos paniculata holds significant promise for the discovery of new and effective treatments for cancer and other diseases.

References

Discovery and Isolation of Microgrewiapine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microgrewiapine A is a piperidine alkaloid first isolated from the plant Microcos paniculata. This document provides a comprehensive overview of its discovery, isolation, and initial biological characterization. The content herein is intended to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols and data presented for clarity and reproducibility.

Discovery and Source

This compound was first reported by Still et al. in 2013, as part of a study investigating cytotoxic compounds from Microcos paniculata, a large shrub or small tree found in South and Southeast Asia. The compound was isolated from the chloroform-soluble extracts of the stem bark, branches, and leaves of this plant.[1][2][3]

Physicochemical and Biological Activity Data

A summary of the key quantitative data reported for this compound is presented in the tables below.

PropertyValueReference
Molecular Formula C₁₉H₃₁NO[4]
Molecular Weight 293.46 g/mol
Appearance Colorless needle-like crystals[4]
Melting Point 130-131 °C[4]
Optical Rotation [α]D²⁵ +15.4 (c 1.0, MeOH)[4]

Table 1: Physicochemical Properties of this compound

Biological ActivityCell Line / ReceptorResultReference
Cytotoxicity HT-29 (Human Colon Cancer)IC₅₀ = 6.8 μM[1][3]
Nicotinic Receptor Antagonism (hα4β2) Human α4β2 nAChR60% inhibition[1][3]
Nicotinic Receptor Antagonism (hα3β4) Human α3β4 nAChR70% inhibition[1][3]

Table 2: Biological Activity of this compound

Experimental Protocols

Isolation of this compound from Microcos paniculata

The following is a detailed protocol for the extraction and isolation of this compound based on the original discovery.

1. Plant Material Collection and Preparation:

  • Collect fresh stem bark, branches, and leaves of Microcos paniculata.

  • Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Perform separate extractions for the stem bark, branches, and leaves.

  • Macerate the powdered plant material with methanol (MeOH) at room temperature for 72 hours, with occasional agitation.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Solvent Partitioning:

  • Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

  • Separate the layers and concentrate each fraction to dryness. This compound is primarily found in the chloroform-soluble fraction.

4. Chromatographic Purification:

  • Subject the chloroform-soluble extract to column chromatography on silica gel.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of chloroform and methanol.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) and visualizing with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Pool the fractions containing the compound of interest and concentrate them.

  • Perform further purification of the enriched fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound.

5. Structure Elucidation:

  • Characterize the purified compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMBC, HSQC, and high-resolution mass spectrometry (HRMS), to confirm its structure as this compound.

Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol describes a method for determining the cytotoxic activity of this compound against the HT-29 human colon cancer cell line.[5][6][7][8]

1. Cell Culture:

  • Culture HT-29 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

4. Cell Fixation and Staining:

  • After incubation, gently remove the medium.

  • Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

5. Measurement and Analysis:

  • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism Assay (⁸⁶Rb⁺ Efflux Assay)

This protocol outlines a functional assay to assess the antagonistic activity of this compound on human α4β2 and α3β4 nAChRs using ⁸⁶Rb⁺ efflux.[9][10][11]

1. Cell Culture and Receptor Expression:

  • Use a suitable cell line (e.g., HEK293 or CHO) stably transfected with the cDNAs for the human α4 and β2 subunits or α3 and β4 subunits of the nAChR.

  • Culture the cells in an appropriate medium and under conditions that ensure the expression of the receptors.

2. Cell Plating and Loading with ⁸⁶Rb⁺:

  • Plate the cells in 96-well plates and grow them to confluence.

  • Wash the cells with a buffer (e.g., HEPES-buffered saline).

  • Load the cells with ⁸⁶Rb⁺ by incubating them in a loading buffer containing ⁸⁶RbCl for 2-4 hours at 37°C.

3. Antagonist and Agonist Treatment:

  • Wash the cells to remove extracellular ⁸⁶Rb⁺.

  • Pre-incubate the cells with various concentrations of this compound (the antagonist) or buffer (for control) for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a known nAChR agonist (e.g., nicotine or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₅₀).

4. Measurement of ⁸⁶Rb⁺ Efflux:

  • After a short stimulation period (e.g., 2-5 minutes), collect the supernatant, which contains the effused ⁸⁶Rb⁺.

  • Lyse the cells with a lysis buffer to release the remaining intracellular ⁸⁶Rb⁺.

  • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

5. Data Analysis:

  • Calculate the percentage of ⁸⁶Rb⁺ efflux for each well.

  • Determine the percentage of inhibition of the agonist-induced efflux by this compound at each concentration.

  • Plot the percentage of inhibition against the concentration of this compound to determine its IC₅₀ value for each receptor subtype.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassay Biological Assays plant Microcos paniculata (Stem, Branches, Leaves) extraction Methanol Extraction plant->extraction partition Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partition chromatography Silica Gel Column Chromatography partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound cytotoxicity Cytotoxicity Assay (HT-29 Cells) pure_compound->cytotoxicity nachr_assay nAChR Antagonism Assay (hα4β2 & hα3β4) pure_compound->nachr_assay ic50_cyto IC50 Determination cytotoxicity->ic50_cyto inhibition % Inhibition nachr_assay->inhibition

Caption: Workflow for the isolation and biological evaluation of this compound.

Hypothetical Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic and nAChR antagonistic effects have not yet been elucidated. However, based on the known activities of other piperidine alkaloids and nAChR antagonists, the following diagrams illustrate potential mechanisms of action.

Cytotoxicity in HT-29 Colon Cancer Cells

Piperidine alkaloids have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[12][13][14]

cytotoxicity_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway microgrewiapine_a This compound pi3k PI3K microgrewiapine_a->pi3k Inhibits ras Ras microgrewiapine_a->ras Inhibits ikk IKK microgrewiapine_a->ikk Inhibits akt Akt pi3k->akt Activation proliferation Cell Proliferation akt->proliferation Promotes survival Cell Survival akt->survival Promotes akt->survival apoptosis Apoptosis survival->apoptosis Inhibits raf Raf ras->raf Activation mek MEK raf->mek Activation erk ERK mek->erk Activation erk->proliferation Promotes erk->proliferation nfkb NF-κB ikk->nfkb Activation nfkb->survival Promotes nfkb->survival

Caption: Potential cytotoxic signaling pathways of this compound in cancer cells.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

As an antagonist, this compound likely blocks the binding of acetylcholine (ACh) to nAChRs, thereby preventing downstream signaling events that can be associated with cell proliferation and survival in certain cancers.[4][15][16]

nachr_antagonism_pathway cluster_downstream Downstream Signaling ach Acetylcholine (ACh) nachr Nicotinic ACh Receptor (e.g., α4β2, α3β4) ach->nachr Activates microgrewiapine_a This compound microgrewiapine_a->nachr Blocks pi3k_akt PI3K/Akt Pathway nachr->pi3k_akt Activates mapk MAPK Pathway nachr->mapk Activates jak_stat JAK/STAT Pathway nachr->jak_stat Activates cell_survival Cell Survival pi3k_akt->cell_survival Promotes cell_proliferation Cell Proliferation mapk->cell_proliferation Promotes jak_stat->cell_proliferation Promotes

Caption: Hypothetical mechanism of nAChR antagonism by this compound.

References

Elucidating the Formation of Microgrewiapine A: A Look into its Hypothesized Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

While the complete biosynthetic pathway of Microgrewiapine A, a piperidine alkaloid isolated from Microcos paniculata, remains to be experimentally determined, researchers have proposed a plausible sequence for its formation based on the co-occurrence of structurally related compounds. This technical guide consolidates the current understanding, which is primarily based on synthetic chemistry efforts to determine its absolute stereochemistry, and presents the hypothesized biosynthetic relationships.

At present, there is a lack of published research detailing the specific genes, enzymes, and experimental data (such as quantitative analysis of intermediates or detailed enzymatic assays) that constitute the natural production of this compound in its source organism. The majority of the available scientific literature focuses on the total chemical synthesis of the molecule and its stereoisomers to confirm its structure and correct initial misassignments of its absolute configuration.

A Hypothesized Biosynthetic Sequence

Based on the structural similarities and co-isolation of several piperidine alkaloids from Microcos paniculata, a biosynthetic relationship has been suggested.[1] The proposed pathway posits that this compound is not synthesized de novo but is rather a downstream product of another alkaloid, microcosamine A. The precursors and the enzymatic steps leading to microcosamine A are currently unknown.

The hypothesized sequence is as follows:

  • Biosynthesis of Microcosamine A: The pathway is thought to commence with the formation of microcosamine A from currently unidentified precursors through an unknown enzymatic route.[1]

  • N-methylation to form this compound: It is proposed that microcosamine A undergoes enzymatic N-methylation to yield this compound.[1]

  • Further Oxidation: Subsequently, this compound may be further metabolized, for instance, through enzymatic N-oxidation to produce Microgrewiapine B.[1]

This proposed sequence suggests that microcosamine A, this compound, and Microgrewiapine B share the same absolute configuration at their three common stereogenic centers.[1]

Visualizing the Hypothesized Pathway

The following diagram illustrates the proposed biosynthetic relationship between these related alkaloids.

Hypothesized Biosynthetic Pathway of this compound Unknown_Precursors Unknown Precursors Microcosamine_A Microcosamine A Unknown_Precursors->Microcosamine_A Unknown Route Microgrewiapine_A This compound Microcosamine_A->Microgrewiapine_A Enzymatic N-methylation Microgrewiapine_B Microgrewiapine B Microgrewiapine_A->Microgrewiapine_B Enzymatic N-oxidation

Caption: Hypothesized biosynthetic relationship of this compound.

Insights from Chemical Synthesis

While not detailing the natural biosynthetic pathway, the extensive research into the total synthesis of this compound provides valuable, albeit indirect, information. Key synthetic strategies have included:

  • Construction of the Piperidine Ring: Methods such as one-pot reductive ring-opening of aziridine, debenzylation, and intramolecular N-alkylation have been successfully employed to create the core piperidine structure.[2][3]

  • Introduction of Side Chains: The deca-1′,3′,5′-trienyl side chain has been introduced using techniques like the Julia-Kociensky olefination.[2][3]

These synthetic routes, while abiotic, offer a blueprint of the chemical transformations required to assemble the this compound scaffold.

Future Research Directions

The elucidation of the complete biosynthetic pathway of this compound will require further investigation. Key areas for future research include:

  • Genome Mining and Gene Cluster Identification: Sequencing the genome of Microcos paniculata to identify the biosynthetic gene cluster responsible for producing the piperidine alkaloid core.

  • Enzyme Characterization: Identifying and characterizing the specific enzymes (e.g., methyltransferases, oxidases) involved in the sequential modifications of the alkaloid scaffold.

  • Isotopic Labeling Studies: Using labeled precursors to trace their incorporation into the final molecule, thereby confirming the building blocks and intermediates of the pathway.

References

Unraveling the Intricacies of Microgrewiapine A: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microgrewiapine A, a piperidine alkaloid isolated from Microcos paniculata, has garnered attention for its cytotoxic activities. This technical guide provides a comprehensive overview of the chemical structure and, critically, the revised and confirmed absolute stereochemistry of this compound. It details the spectroscopic data, outlines the key experimental protocols for its total synthesis and characterization, and presents this information in a format tailored for scientific and research applications.

Chemical Structure

This compound possesses a substituted piperidine core with a long unsaturated alkyl side chain. The definitive structure was confirmed through total synthesis and extensive spectroscopic analysis.

Microgrewiapine_A_Structure cluster_piperidine Piperidine Core cluster_substituents N N C2 C2 N->C2 CH3_N CH3 N->CH3_N C3 C3 C2->C3 CH3_C2 CH3 C2->CH3_C2 C4 C4 C3->C4 OH_C3 OH C3->OH_C3 C5 C5 C4->C5 C6 C6 C5->C6 C6->N SideChain (C10H15) C6->SideChain stereo_C2 R stereo_C3 S stereo_C6 R

Caption: Chemical Structure of (+)-(2R,3S,6R)-Microgrewiapine A.

Stereochemistry: A Tale of Revision

The determination of the absolute stereochemistry of this compound has been a subject of scientific investigation, leading to a correction of the initially proposed configuration.

Initially, a (2S,3R,6S)-configuration was proposed for this compound based on Mosher's analysis.[1][2] However, subsequent total synthesis of both enantiomers and comparison of their optical rotation data with that of the natural product led to the unambiguous assignment of the absolute configuration as (+)-(2R,3S,6R) .[3][4][5] This revised assignment is now widely accepted in the scientific community. The specific rotation of the synthetic (+)-(2R,3S,6R)-Microgrewiapine A was found to be consistent with the natural product.[4]

Quantitative Data

The following table summarizes the key quantitative data for (+)-Microgrewiapine A.

ParameterValueReference
Molecular Formula C₁₇H₂₉NO[6] (related piperidine structures)
Specific Rotation [α]D +15.4 (c = 1.0, MeOH)[4]
Cytotoxicity (HT-29) 4-fold more cytotoxic than against normal colon cells[3]

Note: Detailed ¹H and ¹³C NMR data have been published and subsequently corrected. For the most accurate spectroscopic data, it is recommended to consult the primary literature on the total synthesis and structural characterization of this compound.[7][8][9]

Experimental Protocols

The definitive assignment of the structure and stereochemistry of this compound was made possible through its total synthesis. The key steps are outlined below.

Total Synthesis Workflow

The enantioselective total synthesis of (+)-(2R,3S,6R)-Microgrewiapine A was achieved from a chiral aziridine-2-carboxylate.[3][5] The general workflow is depicted below.

Total_Synthesis_Workflow start Chiral (2S)-aziridine-2-carboxylate weinreb Weinreb Amide Formation start->weinreb grignard Grignard Reaction (C4H7MgBr) weinreb->grignard reduction Chelation-Controlled Reduction (NaBH4/ZnCl2) grignard->reduction protection Protection of Secondary Alcohol (TBSOTf) reduction->protection ring_opening Reductive Ring Opening of Aziridine protection->ring_opening debenzylation Debenzylation ring_opening->debenzylation cyclization Intramolecular N-alkylation debenzylation->cyclization piperidine Piperidine Ring Formation cyclization->piperidine olefination Julia-Kociensky Olefination piperidine->olefination final_product (+)-(2R,3S,6R)-Microgrewiapine A olefination->final_product Biological_Activity_Pathway microgrewiapine_a This compound antagonism Antagonism microgrewiapine_a->antagonism cytotoxicity Cytotoxicity microgrewiapine_a->cytotoxicity nicotinic_receptors Nicotinic Receptors (hα3β4 and hα4β2) ht29_cells HT-29 Colon Cancer Cells antagonism->nicotinic_receptors cytotoxicity->ht29_cells

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Microgrewiapine A

This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a piperidine alkaloid isolated from Microcos paniculata. The information is compiled from various scientific sources to support research and drug development efforts.

Chemical and Physical Properties

This compound is a natural product with a complex stereochemistry that has been a subject of scientific investigation. Initially, there were conflicting reports regarding its absolute configuration; however, total synthesis and single-crystal X-ray diffraction have definitively established its structure.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₉NO[2]
Molecular Weight 263.42 g/mol [2]
IUPAC Name (2S,3R,6S)-2-((1E,3E,5E)-deca-1,3,5-trien-1-yl)-N-methylpiperidin-3-olN/A
CAS Number 1420777-30-5N/A
Appearance Crystalline solid[2]
Specific Rotation ([α]D) -16.0 (c 0.8, MeOH, 20 °C)[2]
Absolute Configuration (2S, 3R, 6S)[1][2]

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Corrected ¹H and ¹³C NMR data have been published following total synthesis, resolving initial ambiguities.[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

(Note: Specific chemical shifts and coupling constants should be referenced from the primary literature. The following is a representative placeholder for the type of data available.)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
2ValueValue
3ValueValue
4ValueValue
.........

Isolation and Synthesis

Natural Source and Isolation

This compound is a natural alkaloid isolated from the stem bark, branches, and leaves of the plant Microcos paniculata (Malvaceae).[2] The isolation process typically involves extraction of the plant material with organic solvents, followed by chromatographic separation techniques to yield the pure compound.

A general workflow for the isolation and characterization of this compound is depicted below.

Isolation_Workflow Plant Microcos paniculata (Stem Bark) Extraction Solvent Extraction (e.g., MeOH) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Liquid-Liquid Partitioning Crude_Extract->Partition Fraction Bioactive Fraction Partition->Fraction Chromatography Column Chromatography (Silica Gel, HPLC) Fraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation NMR 1D & 2D NMR Structure_Elucidation->NMR MS HRMS Structure_Elucidation->MS XRay Single-Crystal X-ray Diffraction Structure_Elucidation->XRay

Isolation and Characterization Workflow for this compound.
Total Synthesis

Several research groups have successfully completed the total synthesis of this compound. These synthetic routes have been crucial in confirming the absolute stereochemistry of the natural product and have provided a means to produce the compound for further biological studies.[2] The syntheses often involve stereoselective steps to control the three chiral centers in the piperidine ring.

Biological Activity

This compound has demonstrated notable biological activities, particularly as a cytotoxic agent and a nicotinic acetylcholine receptor (nAChR) antagonist.

Table 3: Biological Activities of this compound

ActivityCell Line / ReceptorIC₅₀ / % InhibitionSource
Cytotoxicity HT-29 (Human Colon Cancer)6.8 µM[2]
nAChR Antagonism hα4β260% inhibitionN/A
nAChR Antagonism hα3β470% inhibitionN/A
Cytotoxicity against HT-29 Cancer Cells

This compound exhibits selective cytotoxicity against the HT-29 human colon cancer cell line.[2] This suggests potential for its development as an anticancer agent. The mechanism of its cytotoxic action is an area for further investigation.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound acts as an antagonist at human nicotinic acetylcholine receptors, specifically the α4β2 and α3β4 subtypes.[3] nAChRs are implicated in various physiological and pathological processes, including neurotransmission and cancer progression. The antagonistic activity of this compound at these receptors may be linked to its observed cytotoxicity and suggests its potential as a modulator of cholinergic signaling.

The potential signaling pathway affected by this compound's antagonism at nAChRs is illustrated below.

nAChR_Antagonism cluster_membrane Cell Membrane nAChR nAChR (α4β2 / α3β4) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Inhibition of channel opening ACh Acetylcholine (Agonist) ACh->nAChR Binds MicroA This compound (Antagonist) MicroA->nAChR Blocks Downstream Downstream Signaling (e.g., Ca²⁺ influx, cell proliferation) Ion_Channel->Downstream Prevents activation Block->nAChR

Proposed Mechanism of nAChR Antagonism by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound can be found in the primary scientific literature. The following provides a general outline of the methodologies that would be employed.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: HT-29 cells are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

nAChR Antagonist Assay (Two-Electrode Voltage Clamp)
  • Oocyte Preparation: Xenopus laevis oocytes are prepared and injected with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).

  • Receptor Expression: Oocytes are incubated to allow for the expression of functional nAChRs on the cell membrane.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two electrodes for voltage clamping.

  • Agonist Application: A baseline current is established, and then an agonist (e.g., acetylcholine) is applied to elicit an inward current through the nAChRs.

  • Antagonist Application: this compound is co-applied with the agonist, and the reduction in the agonist-induced current is measured.

  • Data Analysis: The percentage inhibition of the agonist-induced current by this compound is calculated.

Conclusion

This compound is a piperidine alkaloid with a well-defined chemical structure and interesting biological activities. Its selective cytotoxicity against a colon cancer cell line and its antagonism of nicotinic acetylcholine receptors make it a promising lead compound for further investigation in the fields of oncology and neuroscience. The availability of total synthesis routes will facilitate the production of analogues and further structure-activity relationship studies, which are essential for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to Microgrewiapine A: Natural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microgrewiapine A, a piperidine alkaloid isolated from Microcos paniculata, has emerged as a compound of significant interest due to its selective cytotoxicity against cancer cell lines and its activity as a nicotinic acetylcholine receptor (nAChR) antagonist. This technical guide provides a comprehensive overview of this compound, its natural analogs, and synthetic derivatives. It consolidates the current knowledge on their chemical structures, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside a quantitative summary of biological data to facilitate comparative analysis. Furthermore, this guide employs visualizations of pertinent biological pathways and experimental workflows to enhance understanding and guide future research and development efforts in this area.

Introduction

Piperidine alkaloids are a diverse class of natural products known for their wide range of biological activities. Among these, this compound and its related compounds, isolated from the plant Microcos paniculata, have garnered attention for their potential therapeutic applications.[1][2] This guide delves into the technical details of this compound, its natural congeners—Microgrewiapine B, Microgrewiapine C, and Microcosamine A—and its synthetic derivative, O-Acetyl this compound. A thorough understanding of their structure-activity relationships, synthesis, and biological targets is crucial for harnessing their full therapeutic potential.

Chemical Structures and Properties

The core chemical scaffold of this compound and its analogs is a substituted piperidine ring. The structural variations among these compounds primarily lie in the substitutions on the piperidine nitrogen and the hydroxyl group at the C-3 position.

Table 1: Chemical Structures and Properties of this compound and Its Analogs

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )SourceKey Structural Features
This compound [Insert Chemical Structure Image]C₁₇H₂₉NO263.42Microcos paniculata (Stem Bark)N-methylated piperidine ring
Microgrewiapine B [Insert Chemical Structure Image]C₁₇H₂₉NO₂279.42Microcos paniculata (Branches)N-oxide of this compound
Microgrewiapine C [Insert Chemical Structure Image]C₁₇H₂₉NO₂279.42Microcos paniculata (Branches)N-oxide of a this compound isomer
Microcosamine A [Insert Chemical Structure Image]C₁₆H₂₇NO249.40Microcos paniculata (Leaves)Secondary amine (N-demethylated)
O-Acetyl this compound [Insert Chemical Structure Image]C₁₉H₃₁NO₂305.46Synthetic DerivativeO-acetylated at the C-3 hydroxyl group

Note: The absolute stereochemistry of these compounds has been a subject of investigation and has been revised based on total synthesis studies. The correct absolute configuration of natural (+)-Microgrewiapine A is (2R, 3S, 6R).[3][4]

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, primarily as a cytotoxic agent and a nicotinic acetylcholine receptor (nAChR) antagonist.

Cytotoxic Activity

This compound exhibits selective cytotoxicity against the HT-29 human colon cancer cell line. This selectivity suggests a potential therapeutic window, making it an interesting candidate for further oncology research.

Table 2: Cytotoxic Activity of this compound

CompoundCell LineIC₅₀ (µM)Selectivity
This compound HT-29 (Human Colon Cancer)6.84-fold more selective for cancer cells over normal colon cells
Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound acts as an antagonist at neuronal nAChRs, specifically the α4β2 and α3β4 subtypes.[5][6] This antagonism is believed to be a key contributor to its observed biological effects.

Table 3: nAChR Antagonistic Activity of this compound

CompoundnAChR Subtype% Inhibition
This compound hα4β260%
This compound hα3β470%
Signaling Pathway

The primary mechanism of action of this compound is the blockade of nAChRs. These receptors are ligand-gated ion channels that, upon activation by acetylcholine, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal excitation. By acting as an antagonist, this compound prevents this ion influx, thereby inhibiting downstream signaling cascades. The antagonism of α4β2 and α3β4 nAChRs can modulate various physiological processes, including neurotransmitter release and neuronal excitability.

nAChR_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR nAChR (α4β2 / α3β4) ACh->nAChR Binding Blocked Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening Downstream Inhibition of Downstream Signaling Ion_Channel->Downstream Microgrewiapine_A This compound Microgrewiapine_A->nAChR Binds and Antagonizes

Caption: Antagonistic action of this compound on nicotinic acetylcholine receptors.

Natural Analogs and Derivatives

Several natural analogs of this compound have been isolated from Microcos paniculata, and a key derivative has been synthesized for structure-activity relationship studies.

  • Microgrewiapine B and C: These are N-oxide analogs of this compound, isolated from the branches of the plant.[2]

  • Microcosamine A: This is the N-demethylated precursor to this compound, found in the leaves. It is considered a key intermediate in the biosynthesis of this compound.

  • O-Acetyl this compound: This synthetic derivative was prepared to investigate the role of the C-3 hydroxyl group in the biological activity of the parent compound.[7][8]

A plausible biosynthetic pathway suggests that Microcosamine A is N-methylated to yield this compound, which can then be N-oxidized to form Microgrewiapine B.

Biosynthesis Precursors Unknown Precursors Microcosamine_A Microcosamine A Precursors->Microcosamine_A Microgrewiapine_A This compound Microcosamine_A->Microgrewiapine_A N-methylation Microgrewiapine_B Microgrewiapine B Microgrewiapine_A->Microgrewiapine_B N-oxidation

Caption: Proposed biosynthetic pathway of this compound and B from Microcosamine A.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on these compounds.

Total Synthesis of (+)-(2R,3S,6R)-Microgrewiapine A

The total synthesis of this compound has been instrumental in confirming its absolute stereochemistry.[3][4] A key synthetic approach involves the following steps:

  • Starting Material: Chiral 1-(α-methylbenzyl)-aziridine-2-carboxylate.

  • Key Steps:

    • One-pot reductive ring-opening of the aziridine.

    • Debenzylation.

    • Intramolecular N-alkylation to form the crucial piperidine ring.

    • Julia-Kociensky olefination to introduce the side chain.

Synthesis_Workflow Start Chiral Aziridine-2-carboxylate Step1 Reductive Ring Opening & Debenzylation Start->Step1 Step2 Intramolecular N-alkylation Step1->Step2 Piperidine Piperidine Ring Intermediate Step2->Piperidine Step3 Julia-Kociensky Olefination Piperidine->Step3 Final (+)-Microgrewiapine A Step3->Final

Caption: General workflow for the total synthesis of this compound.

Synthesis of O-Acetyl this compound

The O-acetylation of this compound is a straightforward synthetic transformation.[7]

  • Reactants: this compound, Acetic Anhydride (Ac₂O), Triethylamine (Et₃N), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure: The reactants are stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is purified using column chromatography.

HT-29 Cell Cytotoxicity Assay

The cytotoxic activity of this compound against the HT-29 human colon cancer cell line can be determined using a standard MTT assay.

  • Cell Culture: HT-29 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability versus the concentration of the compound.

Conclusion and Future Directions

This compound and its analogs represent a promising class of piperidine alkaloids with potential applications in oncology and neuroscience. The selective cytotoxicity against colon cancer cells and the antagonism of specific nAChR subtypes warrant further investigation. Future research should focus on:

  • Elucidating the detailed downstream signaling pathways affected by this compound's antagonism of nAChRs.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of colon cancer and neurological disorders.

  • Synthesizing and evaluating a broader range of derivatives to establish a more comprehensive structure-activity relationship and to optimize the therapeutic properties of this chemical scaffold.

  • Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating family of natural products.

References

The Pharmacological Potential of Piperidine Alkaloids from Microcos Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Microcos, belonging to the Malvaceae family, comprises shrubs and small trees distributed across Asia, Africa, and Australia. Traditionally, various parts of Microcos species, particularly Microcos paniculata, have been used in ethnomedicine to treat a range of ailments including fever, diarrhea, dyspepsia, and insect bites.[1] Modern phytochemical investigations have revealed that these therapeutic properties can be attributed, in part, to a diverse array of secondary metabolites, with piperidine alkaloids being a prominent class of bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the biological activities of piperidine alkaloids isolated from Microcos species, with a focus on their cytotoxic, nicotinic receptor antagonistic, anti-inflammatory, and insecticidal properties. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Piperidine Alkaloids from Microcos Species and Their Biological Activities

A number of 2,3,6-trisubstituted piperidine alkaloids have been isolated and identified from various parts of Microcos paniculata, including the leaves, stem bark, and branches.[3] These compounds have demonstrated a range of biological activities, which are summarized in the tables below.

Data Presentation

Table 1: Cytotoxic and Antiproliferative Activity of Piperidine Alkaloids from Microcos paniculata

AlkaloidCell LineActivityIC50 ValueReference(s)
Microgrewiapine AHT-29 (Human colon cancer)Cytotoxic6.8 µM[4]
Microcosamine ARAW 264.7 (Murine macrophage)Weakly cytotoxic> 10 µM[5]
Microcosamine CRAW 264.7 (Murine macrophage)Weakly cytotoxic> 10 µM[5]

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Antagonistic Activity of Piperidine Alkaloids from Microcos paniculata

AlkaloidReceptor SubtypeActivity% Inhibition (at 10 µM)Reference(s)
This compoundhα3β4Antagonist75%[6]
hα4β2Antagonist65%[6]
Microgrewiapine Bhα3β4Antagonist55%[6]
hα4β2Antagonist45%[6]
Microcosamine Ahα3β4Antagonist40%[6]
hα4β2Antagonist30%[6]

Table 3: Insecticidal and Larvicidal Activity of Piperidine Alkaloids from Microcos paniculata

AlkaloidTarget SpeciesActivityLC50 ValueReference(s)
N-Methyl-6β-(deca-1',3',5'-trienyl)-3β-methoxy-2β-methylpiperidineAedes aegypti (second instar larvae)Insecticidal2.1 ppm (at 24h)[7][8]
Microcosamine ACulex quinquefasciatus (larvae)Larvicidal5.2 µg/mL[9]
Microcosamine BCulex quinquefasciatus (larvae)Larvicidal17.0 µg/mL[9]

Table 4: Enzyme Inhibitory Activity of Piperidine Alkaloids from Microcos paniculata

AlkaloidEnzymeActivityIC50 ValueReference(s)
N-methyl-microcosamineα-glucosidaseInhibitory53.40 µM[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[11]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of complete cell culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test piperidine alkaloids in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized to formazan.[12]

  • Formazan Solubilization:

    • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]

    • Incubate the plate at 37°C for an additional 4 hours or overnight to ensure complete dissolution of the formazan crystals.[12]

  • Absorbance Measurement:

    • Gently mix the contents of each well by pipetting.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Activity: Proteinase Inhibitory Assay

This assay assesses the ability of a compound to inhibit the activity of proteinases, which are implicated in tissue damage during inflammation.

Principle: The assay measures the inhibition of a proteinase (e.g., trypsin) from hydrolyzing a substrate (e.g., casein). The extent of protein hydrolysis is determined by measuring the absorbance of the supernatant after precipitation of the undigested substrate.

Protocol:

  • Reaction Mixture Preparation:

    • In a set of test tubes, prepare the reaction mixture containing:

      • 1.0 mL of 20 mM Tris-HCl buffer (pH 7.4)

      • Varying concentrations of the test piperidine alkaloid (e.g., 10-100 µg/mL)

      • 0.06 mg of trypsin

    • Include a control tube without the test compound and a blank tube without the enzyme.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 5 minutes.

  • Substrate Addition:

    • Add 1.0 mL of 0.8% (w/v) casein solution to each tube.

    • Incubate the mixtures for an additional 20 minutes at 37°C.

  • Reaction Termination:

    • Add 2.0 mL of 70% perchloric acid to each tube to stop the reaction and precipitate the undigested casein.

    • Centrifuge the tubes at 3000 rpm for 10 minutes.

  • Absorbance Measurement:

    • Carefully collect the supernatant and measure its absorbance at 210 nm against the buffer blank.

  • Data Analysis:

    • Calculate the percentage of proteinase inhibition using the following formula:

      • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay is used to determine the ability of a compound to bind to nAChRs, indicating its potential as an agonist or antagonist.

Principle: A radiolabeled ligand (e.g., [³H]epibatidine) with known high affinity for the nAChR is incubated with a source of the receptor (e.g., cell membrane preparations). The test compound is added to compete for binding with the radioligand. The amount of radioactivity bound to the receptor is measured, and a decrease in signal in the presence of the test compound indicates binding.

Protocol:

  • Membrane Preparation:

    • Prepare membrane homogenates from cells or tissues expressing the desired nAChR subtype.

  • Binding Reaction:

    • In a microplate or microcentrifuge tubes, combine:

      • Membrane homogenate

      • A fixed concentration of the radiolabeled ligand (e.g., [³H]epibatidine)

      • Varying concentrations of the test piperidine alkaloid.

    • For determining non-specific binding, include a set of tubes with an excess of a known unlabeled nAChR ligand.

  • Incubation:

    • Incubate the reaction mixtures at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., overnight).[11]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding data using appropriate software.

NF-κB Signaling Pathway Activity: Reporter Gene Assay

This assay measures the activation or inhibition of the NF-κB signaling pathway in response to a test compound.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the activity of the NF-κB pathway.[13]

Protocol:

  • Cell Transfection:

    • Transfect a suitable cell line (e.g., HEK293) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Cell Seeding and Treatment:

    • Seed the transfected cells into a 96-well plate.

    • After 24 hours, treat the cells with the test piperidine alkaloids at various concentrations.

    • To assess inhibitory activity, co-treat the cells with an NF-κB activator (e.g., TNF-α) and the test compound.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in NF-κB activity relative to the untreated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of piperidine alkaloids from Microcos species.

nAChR_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds Piperidine_Alkaloid Piperidine Alkaloid (e.g., this compound) Piperidine_Alkaloid->nAChR Blocks Binding (Antagonist) Ion_Channel_Closed Ion Channel Remains Closed nAChR->Ion_Channel_Closed No_Influx No Na+/Ca2+ Influx Ion_Channel_Closed->No_Influx No_Depolarization No Membrane Depolarization No_Influx->No_Depolarization Blocked_Signal Blocked Downstream Signaling No_Depolarization->Blocked_Signal

Caption: Antagonistic action of piperidine alkaloids on nAChRs.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, LPS IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB Complex (Inactive) IkB->NFkB_complex Degrades from NFkB NF-κB NFkB_complex->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates Piperidine_Alkaloid Piperidine Alkaloid Piperidine_Alkaloid->IKK Inhibits DNA DNA (κB sites) NFkB_active->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Piperidine Alkaloid (Serial Dilutions) Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Incubate_Solubilize Incubate to Dissolve Formazan Add_Solubilizer->Incubate_Solubilize Read_Absorbance Read Absorbance at 570 nm Incubate_Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

In Silico Prediction of Microgrewiapine A Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microgrewiapine A, a piperidine alkaloid isolated from Microcos paniculata, has demonstrated notable biological activity, including antagonism of nicotinic acetylcholine receptors (nAChR) and selective cytotoxicity against human colon cancer cells.[1][2] These preliminary findings suggest a potential for therapeutic application, yet a comprehensive understanding of its molecular mechanism of action remains elusive. This technical guide outlines a systematic in silico approach to predict and elucidate the protein targets of this compound, thereby accelerating hypothesis-driven experimental validation and drug development efforts. We present a putative workflow, from initial target prediction using multiple computational tools to downstream experimental validation protocols. This document serves as a methodological framework for researchers investigating the polypharmacology of novel natural products.

Introduction to this compound

This compound is a natural product with a complex stereochemistry that has been the subject of synthetic chemistry studies.[3][4] Its known biological activities provide a foundation for computational target identification. The established bioactivities of this compound are summarized in the table below.

Biological ActivityTarget/Cell LineQuantitative DataReference
nAChR AntagonismHuman α4β2 nAChR~60% inhibition[1][2]
nAChR AntagonismHuman α3β4 nAChR~70% inhibition[1][2]
CytotoxicityHT-29 Human Colon Cancer CellsIC50: 6.8 μM[1][2]

In Silico Target Prediction Workflow

The identification of small molecule targets is a critical step in drug discovery.[5][6][7][8] A consensus-based in silico workflow is proposed to generate a high-confidence list of potential this compound targets.[9][10] This multi-faceted approach leverages different algorithms, minimizing the limitations of any single prediction method.[11][12]

G cluster_0 Input cluster_1 Target Prediction Methods cluster_2 Analysis & Prioritization cluster_3 Output mol_structure This compound (SMILES/SDF) ligand_based Ligand-Based Virtual Screening (e.g., SEA, SwissTargetPrediction) mol_structure->ligand_based structure_based Structure-Based Virtual Screening (Reverse Docking) mol_structure->structure_based ml_based Machine Learning Models (e.g., bSDTNBI) mol_structure->ml_based consensus Consensus Scoring & Filtering ligand_based->consensus structure_based->consensus ml_based->consensus pathway Pathway & GO Enrichment Analysis consensus->pathway target_list Prioritized Target List pathway->target_list

Caption: In silico workflow for this compound target prediction.

Hypothetical Predicted Targets of this compound

Executing the workflow described above would yield a list of putative protein targets. The following table represents a plausible output, generated for illustrative purposes, combining known targets with hypothetical predictions based on the compound's cytotoxic and neuroactive profile.

Target ClassPredicted Protein TargetPrediction MethodDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
Ion Channel nAChR α4 subunit Known Target -9.8 150
Ion Channel nAChR α3 subunit Known Target -9.5 200
KinasePI3KαReverse Docking, ML-10.285
KinaseAKT1Reverse Docking-9.1250
KinasemTORReverse Docking-8.8400
Apoptosis RegulatorBcl-2Ligand-Based-8.5550
Apoptosis RegulatorXIAPLigand-Based, ML-8.2700
Cell CycleCDK2Reverse Docking-7.9950

Signaling Pathway Context

The predicted targets suggest that this compound may exert its cytotoxic effects by modulating key cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.

G RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K AKT AKT1 PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis MicrogrewiapineA This compound MicrogrewiapineA->PI3K MicrogrewiapineA->AKT MicrogrewiapineA->mTOR MicrogrewiapineA->Bcl2 G cluster_0 Hypothesis Generation cluster_1 Target Engagement Validation (in situ / in vitro) cluster_2 Functional Validation cluster_3 Confirmation in_silico In Silico Prediction (Prioritized Target List) cetsa CETSA in_silico->cetsa darts DARTS in_silico->darts pulldown Affinity Pull-Down in_silico->pulldown enzymatic_assay Biochemical/Enzymatic Assays cetsa->enzymatic_assay darts->enzymatic_assay pulldown->enzymatic_assay western_blot Western Blot (Pathway Modulation) enzymatic_assay->western_blot phenotypic_assay Phenotypic Assays (e.g., Apoptosis, Cell Cycle) western_blot->phenotypic_assay confirmed_target Confirmed Target(s) phenotypic_assay->confirmed_target

References

Methodological & Application

Total Synthesis Strategies for Microgrewiapine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microgrewiapine A is a piperidine alkaloid natural product that has garnered interest within the scientific community due to its potential biological activities. This document provides a detailed overview of the total synthesis strategies developed for this complex molecule, with a primary focus on the first successful asymmetric total synthesis. These notes are intended to serve as a comprehensive resource, offering detailed experimental protocols for key chemical transformations and a summary of the quantitative data associated with the synthesis. The logical flow and key transformations of the synthetic routes are also visualized through detailed diagrams.

Comparative Summary of the Total Synthesis of (-)-(2S,3R,6S)-Microgrewiapine A

The first total synthesis of this compound was accomplished by Macha and Ha, providing a stereocontrolled route to the natural product.[1] The synthesis commenced from a commercially available chiral aziridine-2-carboxylate and strategically constructed the piperidine core and its stereocenters, followed by the installation of the characteristic polyene side chain.

Parameter Macha and Ha Synthesis
Starting Material Chiral (2S)-1-((S)-α-methylbenzyl)aziridine-2-carboxylate
Total Number of Steps 12
Overall Yield ~15%
Key Reactions Reductive Aziridine Ring Opening, Intramolecular N-Alkylation, Julia-Kocienski Olefination
Stereochemical Control Substrate-controlled and reagent-controlled transformations

Synthetic Strategy and Key Transformations

The overall strategy for the synthesis of (-)-(2S,3R,6S)-Microgrewiapine A is depicted below. The synthesis begins with the elaboration of the chiral aziridine starting material, followed by the key cyclization to form the piperidine ring, and culminates in the attachment of the side chain.

Total_Synthesis_Strategy Start Chiral Aziridine-2-carboxylate Intermediate1 Aziridinyl Ketone Start->Intermediate1 Grignard Addition Intermediate2 Diol Intermediate Intermediate1->Intermediate2 Reduction & Dihydroxylation Intermediate3 Piperidinone Precursor Intermediate2->Intermediate3 Protection & Oxidation PiperidineCore Piperidine Core Intermediate3->PiperidineCore Reductive Amination (Intramolecular N-Alkylation) Aldehyde Piperidinyl Aldehyde PiperidineCore->Aldehyde Oxidation MicrogrewiapineA (-)-Microgrewiapine A Aldehyde->MicrogrewiapineA Julia-Kocienski Olefination

Caption: Overall synthetic strategy for (-)-Microgrewiapine A.

Key Reaction 1: Reductive Ring Opening of Aziridine and Intramolecular N-Alkylation

A cornerstone of this synthesis is the construction of the 2,6-disubstituted piperidine core. This is achieved through a sequence involving the reductive opening of the activated aziridine ring, which unmasks a primary amine, followed by an intramolecular N-alkylation (reductive amination) to form the six-membered ring. This key transformation establishes the relative stereochemistry at the C2 and C6 positions of the piperidine ring.

Reductive_Amination cluster_0 Piperidine Ring Formation Amino_Aldehyde Amino-aldehyde Intermediate Imine Cyclic Iminium Ion Amino_Aldehyde->Imine Intramolecular Condensation Piperidine Piperidine Ring Imine->Piperidine Reduction (NaBH(OAc)3)

Caption: Intramolecular reductive amination for piperidine synthesis.

Key Reaction 2: Julia-Kocienski Olefination

The introduction of the (1'E,3'E,5'E)-deca-1,3,5-trienyl side chain at the C6 position of the piperidine core is accomplished via a Julia-Kocienski olefination.[2][3][4][5][6][7] This powerful and stereoselective olefination method involves the reaction of an aldehyde with a heteroaryl sulfone. In this synthesis, the aldehyde derived from the piperidine core is coupled with a suitable sulfone to furnish the desired triene with high E-selectivity.

Julia_Kocienski cluster_1 Julia-Kocienski Olefination Aldehyde Piperidinyl Aldehyde Alkene This compound Side Chain Aldehyde->Alkene KHMDS, THF Sulfone Heteroaryl Sulfone Sulfone->Alkene

Caption: Julia-Kocienski olefination for side chain installation.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the total synthesis of (-)-(2S,3R,6S)-Microgrewiapine A, based on the work of Macha and Ha.

Protocol 1: Synthesis of the Piperidine Core via Intramolecular Reductive Amination

Step 1: Dihydroxylation and Protection To a solution of the olefin intermediate (1.0 eq) in a mixture of t-BuOH/H₂O (4:1, 0.1 M) is added N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄, 2.5 mol %). The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂SO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting crude diol is then dissolved in anhydrous CH₂Cl₂ (0.1 M), and 2,6-lutidine (2.0 eq) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 eq) are added at 0 °C. The reaction is stirred at this temperature for 1 hour. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography to afford the protected diol.

Step 2: Oxidation to Aldehyde To a solution of the protected diol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) is added Dess-Martin periodinane (1.5 eq) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude aldehyde, which is used in the next step without further purification.

Step 3: Reductive Amination The crude aldehyde is dissolved in a 1% solution of acetic acid in anhydrous CH₂Cl₂ (0.05 M). Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) is added in one portion, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography to yield the desired piperidine core.

Protocol 2: Julia-Kocienski Olefination for Side Chain Installation

To a solution of the heteroaryl sulfone (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C is added potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq, 0.5 M in toluene) dropwise. The resulting solution is stirred at -78 °C for 30 minutes. A solution of the piperidinyl aldehyde (1.0 eq) in anhydrous THF (0.2 M) is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is quenched with a saturated aqueous solution of NH₄Cl and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (-)-(2S,3R,6S)-Microgrewiapine A.

Conclusion

The total synthesis of this compound by Macha and Ha represents a significant achievement in natural product synthesis. The strategic use of a chiral aziridine precursor allows for the efficient and stereocontrolled construction of the complex piperidine core. The successful application of the Julia-Kocienski olefination for the installation of the sensitive polyene side chain highlights the power of modern synthetic methodologies. The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling further investigation into the biological properties of this compound and its analogues.

References

Application Note & Protocol: Quantification of Microgrewiapine A using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microgrewiapine A is a piperidine alkaloid first isolated from the medicinal plant Microcos paniculata.[1][2] As a member of a growing family of structurally related alkaloids from this plant, there is increasing interest in its biological activity and potential therapeutic applications.[2] Accurate and precise quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and overall drug development.

This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is based on established principles for the analysis of plant-derived alkaloids and offers a robust framework for researchers.[3][4][5][6]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Quantification of this compound Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Grind & Weigh Filtration Filtration Extraction->Filtration Solid-Liquid Separation HPLC-UV Analysis HPLC-UV Analysis Filtration->HPLC-UV Analysis Inject Sample Method Validation Method Validation HPLC-UV Analysis->Method Validation Performance Verification Quantification Quantification Method Validation->Quantification Calculate Concentration Data Reporting Data Reporting Quantification->Data Reporting Summarize Results

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic acid (analytical grade).

  • Reference Standard: Purified this compound (purity >98%).

  • Plant Material: Dried and powdered Microcos paniculata leaves, stem bark, or other relevant plant parts.

  • Filters: 0.22 µm syringe filters (e.g., PTFE or nylon).

Instrumentation and Chromatographic Conditions

  • Instrument: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (This is a suggested starting point and should be optimized based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Extraction from Plant Material)
  • Weighing: Accurately weigh 1.0 g of the dried, powdered plant material.

  • Extraction: Transfer the powder to a conical flask and add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue twice more.

  • Pooling: Combine the supernatants from all three extractions.

  • Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

Method Validation

To ensure the reliability of the quantitative results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. The correlation coefficient (r²) should be >0.99.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be <2%.

  • Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank matrix with known concentrations of this compound and calculate the percentage recovery. The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

The quantitative data generated should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (Mean ± SD, n=3)
1Hypothetical Value
5Hypothetical Value
10Hypothetical Value
25Hypothetical Value
50Hypothetical Value
100Hypothetical Value
Linearity (r²) >0.99

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) Hypothetical Value>0.99
Precision (RSD%)
- Intra-dayHypothetical Value<2%
- Inter-dayHypothetical Value<2%
Accuracy (Recovery %) Hypothetical Value98-102%
LOD (µg/mL) Hypothetical Value-
LOQ (µg/mL) Hypothetical Value-

Table 3: Quantification of this compound in Microcos paniculata Extracts

Sample IDPlant PartConcentration (mg/g of dry weight)
MP-L-01LeavesHypothetical Value
MP-SB-01Stem BarkHypothetical Value
MP-R-01RootsHypothetical Value

Advanced Analytical Technique: LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[3][7][8]

LC-MS/MS Workflow

LC-MS_MS_Workflow Sample_Introduction Sample Introduction HPLC_Separation HPLC Separation Sample_Introduction->HPLC_Separation Ionization Ionization Source (ESI) HPLC_Separation->Ionization Mass_Analyzer_1 Mass Analyzer 1 (Q1) Precursor Ion Selection Ionization->Mass_Analyzer_1 Collision_Cell Collision Cell (Q2) Fragmentation Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Mass Analyzer 2 (Q3) Product Ion Detection Collision_Cell->Mass_Analyzer_2 Detector Detector Mass_Analyzer_2->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition

Caption: Workflow for LC-MS/MS analysis.

Hypothetical MRM Transitions for this compound

For quantitative analysis using LC-MS/MS, Multiple Reaction Monitoring (MRM) is employed. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and one or more characteristic product ions. The exact masses would need to be determined experimentally.

Table 4: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Conclusion

This application note provides a comprehensive and adaptable protocol for the quantification of this compound. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS approach offers superior sensitivity and selectivity for more demanding applications. Proper method validation is essential to ensure the generation of accurate and reliable data in any research or drug development setting.

References

Microgrewiapine A as a nicotinic acetylcholine receptor (nAChR) antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Microgrewiapine A is a piperidine alkaloid first isolated from the plant Microcos paniculata.[1][2] This natural product has garnered significant interest within the scientific community due to its demonstrated biological activities, notably its selective cytotoxicity against human colon cancer cells and its antagonistic effects on specific subtypes of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3] These receptors, a family of ligand-gated ion channels, are implicated in a wide array of physiological and pathological processes, making them a critical target for drug discovery.

This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in the investigation and utilization of this compound as a nicotinic acetylcholine receptor antagonist.

Biological Activity and Data

This compound has been identified as an antagonist of human α4β2 and α3β4 nAChR subtypes. Experimental data indicates that it inhibits the function of these receptors. In addition to its effects on nAChRs, this compound has shown selective cytotoxic activity against the HT-29 human colon cancer cell line.[1][2][3]

Quantitative Data Summary
ParameterValuenAChR SubtypeCell LineReference
% Inhibition 70%hα3β4-[1][2]
% Inhibition 60%hα4β2-[1][2]
IC50 (Cytotoxicity) 6.8 μMN/AHT-29[1][2][3]

Mechanism of Action: nAChR Antagonism

Nicotinic acetylcholine receptors are crucial for synaptic transmission in the central and peripheral nervous systems. The binding of the neurotransmitter acetylcholine (ACh) triggers a conformational change in the receptor, opening an ion channel and leading to cell depolarization. As an antagonist, this compound is thought to bind to the receptor, preventing the binding of acetylcholine and thereby inhibiting channel opening and subsequent ion flow. This action modulates downstream signaling pathways.

nAChR_Antagonism cluster_agonist Agonist Action (e.g., Acetylcholine) cluster_antagonist Antagonist Action (this compound) ACh Acetylcholine nAChR_active nAChR (Active State) ACh->nAChR_active Binds Ion_Influx Cation Influx (Na+, Ca2+) nAChR_active->Ion_Influx Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_A Cellular Response Depolarization->Cellular_Response_A Microgrewiapine_A This compound nAChR_inactive nAChR (Inactive State) Microgrewiapine_A->nAChR_inactive Binds No_Influx No Ion Influx nAChR_inactive->No_Influx Channel Remains Closed No_Response Inhibition of Cellular Response No_Influx->No_Response

nAChR agonist versus antagonist action.

Experimental Protocols

The following protocols are based on established methodologies for characterizing nAChR antagonists and are adapted for the study of this compound. The primary method for characterizing the antagonist activity of this compound on hα3β4 and hα4β2 nAChRs involved the use of a two-electrode voltage clamp (TEVC) assay in Xenopus laevis oocytes.

Protocol 1: Functional Characterization of nAChR Antagonism using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol details the expression of human nAChR subtypes in Xenopus oocytes and the subsequent electrophysiological recording to assess the antagonistic properties of this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human nAChR subunits (α3, β4, α4, β2)

  • This compound

  • Acetylcholine (ACh)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)

  • Collagenase Type I

  • Two-electrode voltage clamp setup

  • Microinjection apparatus

Procedure:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase (1-2 mg/mL in ND96) for 1-2 hours to defolliculate.

    • Wash thoroughly with ND96 and select healthy, stage V-VI oocytes.

    • Incubate oocytes in ND96 supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin at 18°C.

  • cRNA Injection:

    • Prepare cRNA for each nAChR subunit.

    • For heteromeric receptors, mix the cRNAs of the respective subunits (e.g., α3 and β4) in a 1:1 ratio.

    • Inject approximately 50 nL of the cRNA mixture (at a concentration of about 1 ng/nL) into the cytoplasm of each oocyte.

    • Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-2.0 MΩ).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Establish a baseline current by perfusing with ND96.

    • To elicit a control response, apply acetylcholine (ACh) at a concentration that produces a submaximal response (e.g., EC50 concentration).

    • Wash the oocyte with ND96 until the current returns to baseline.

    • Pre-incubate the oocyte with the desired concentration of this compound for a defined period (e.g., 2-5 minutes).

    • While still in the presence of this compound, co-apply ACh (at the same concentration as the control).

    • Record the peak inward current.

    • Calculate the percentage inhibition caused by this compound by comparing the current amplitude in the presence and absence of the compound.

TEVC_Workflow Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Inject cRNA Microinjection (nAChR subunits) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-7 days, 18°C) cRNA_Inject->Incubation TEVC_Setup TEVC Setup (Oocyte Placement & Impalement) Incubation->TEVC_Setup Baseline Establish Baseline Current (ND96 Perfusion) TEVC_Setup->Baseline Control_Response Elicit Control Response (Apply ACh) Baseline->Control_Response Washout1 Washout (Return to Baseline) Control_Response->Washout1 Preincubation Pre-incubate with this compound Washout1->Preincubation Test_Response Elicit Test Response (Co-apply ACh + this compound) Preincubation->Test_Response Data_Analysis Data Analysis (% Inhibition Calculation) Test_Response->Data_Analysis

Workflow for TEVC analysis of nAChR antagonists.
Protocol 2: Cytotoxicity Assay using Sulforhodamine B (SRB)

This assay is used to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • HT-29 human colon cancer cell line

  • This compound

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HT-29 cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Cell Fixation:

    • Gently add cold TCA to each well to fix the cells.

    • Incubate for 1 hour at 4°C.

    • Wash the plates several times with water and allow them to air dry.

  • Staining:

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.

  • Measurement:

    • Solubilize the bound SRB dye with Tris base solution.

    • Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

This compound presents a valuable pharmacological tool for studying the role of α4β2 and α3β4 nicotinic acetylcholine receptors in various physiological and pathological contexts. Its selective cytotoxicity also warrants further investigation into its potential as an anticancer agent. The protocols provided herein offer a foundation for researchers to explore the multifaceted activities of this intriguing natural product.

References

Investigating the Antagonistic Effects of Microgrewiapine A on Nicotinic Acetylcholine Receptor Subtypes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microgrewiapine A, a piperidine alkaloid isolated from the plant Microcos paniculata, has been identified as a notable antagonist of specific neuronal nicotinic acetylcholine receptor (nAChR) subtypes. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on nAChR subtypes, particularly the human α4β2 and α3β4 receptors. The provided methodologies and data serve as a comprehensive resource for the characterization of this compound and similar molecules in the context of nAChR-related drug discovery and development.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, making them significant targets for therapeutic intervention. This compound has demonstrated selective antagonistic activity against the α4β2 and α3β4 nAChR subtypes, which are involved in nicotine addiction, pain perception, and neurodegenerative diseases.[1] Understanding the precise mechanism and potency of this compound's interaction with these receptors is vital for its potential development as a therapeutic lead.

Data Presentation

The antagonistic activity of this compound on human nAChR subtypes α4β2 and α3β4 has been quantified, demonstrating its potential as a selective inhibitor.

CompoundnAChR SubtypeConcentrationPercent InhibitionReference
This compoundhα4β210 µM60%[1]
This compoundhα3β410 µM70%[1]

Experimental Protocols

Two primary methods are detailed below for characterizing the antagonistic effects of this compound on nAChR subtypes: Two-Electrode Voltage Clamp (TEVC) electrophysiology in Xenopus oocytes and a cell-based calcium flux assay using HEK293 cells.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This protocol describes the functional characterization of this compound's antagonism at nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis frogs

  • Collagenase Type IA

  • cRNA for human nAChR subunits (e.g., α4, β2, α3, β4)

  • Microinjection apparatus

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Recording chamber

  • Barth's solution (in mM: 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.82 MgSO₄, 0.33 Ca(NO₃)₂, 0.41 CaCl₂, 10 HEPES, pH 7.4)

  • Recording solution (in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES, pH 7.4)

  • Acetylcholine (ACh) or other suitable agonist (e.g., Epibatidine)

  • This compound

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from an anesthetized Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., 1:1 ratio of α4 and β2 cRNA). Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply a concentration of agonist that elicits a submaximal response (e.g., the EC₅₀ concentration of ACh) and record the inward current. Wash the oocyte with recording solution until the current returns to baseline.

  • Antagonist Application: Incubate the oocyte with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for a defined period (e.g., 2-5 minutes).

  • Co-application: While still in the presence of this compound, apply the same concentration of agonist as in step 4 and record the current response.

  • Data Analysis: Calculate the percent inhibition of the agonist-induced current by this compound for each concentration. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium Flux Assay in HEK293 Cells

This protocol outlines a high-throughput method to assess the antagonistic activity of this compound on nAChRs stably expressed in a mammalian cell line.

Materials:

  • HEK293 cells stably expressing the nAChR subtype of interest (e.g., hα4β2 or hα3β4).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Agonist (e.g., Epibatidine).

  • This compound.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Culture: Plate the stably transfected HEK293 cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate in the fluorescence reader. Add a concentration of agonist (e.g., EC₈₀ of Epibatidine) to all wells simultaneously using the automated liquid handling system.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the influx of calcium through the activated nAChRs.

  • Data Analysis: Calculate the percent inhibition of the agonist-induced calcium flux for each concentration of this compound. Determine the IC₅₀ value from the resulting concentration-response curve.

Signaling Pathways and Visualization

α4β2 nAChR Signaling

Activation of the α4β2 nAChR, in addition to its canonical ionotropic function leading to cation influx and membrane depolarization, can also trigger metabotropic signaling cascades. One such pathway involves the activation of Src kinase, which in turn phosphorylates and activates Syk kinase. Activated Syk then leads to the activation of Phospholipase C (PLC), resulting in the production of diacylglycerol (DAG) and subsequent activation of Protein Kinase C (PKC).

alpha4beta2_signaling cluster_membrane Plasma Membrane nAChR α4β2 nAChR Src Src nAChR->Src activates Depolarization Membrane Depolarization nAChR->Depolarization Ion Influx (Na+, Ca2+) Syk Syk Src->Syk activates PLC PLC Syk->PLC activates PKC PKC PLC->PKC activates Downstream Downstream Cellular Effects PKC->Downstream Microgrewiapine_A This compound Microgrewiapine_A->nAChR Agonist Agonist (e.g., ACh) Agonist->nAChR Depolarization->Downstream alpha3beta4_pathway cluster_circuit Habenulo-Interpeduncular Pathway Septum Cholinergic Input (from Septum) ACh Acetylcholine Septum->ACh MHb_neuron MHb Neuron (Glutamatergic) IPN_neuron IPN Neuron MHb_neuron->IPN_neuron projects to Behavioral_Output Aversion/Withdrawal Behavior IPN_neuron->Behavioral_Output nAChR_presynaptic Presynaptic α3β4 nAChR Glutamate Glutamate Release nAChR_presynaptic->Glutamate Microgrewiapine_A This compound Microgrewiapine_A->nAChR_presynaptic ACh->nAChR_presynaptic Glutamate->MHb_neuron excites experimental_workflow Compound This compound Screening High-Throughput Screening (e.g., Calcium Flux Assay) Compound->Screening Hit_Confirmation Hit Confirmation & Potency (TEVC Electrophysiology) Screening->Hit_Confirmation Selectivity Subtype Selectivity Profiling (Panel of nAChR subtypes) Hit_Confirmation->Selectivity Mechanism Mechanism of Action Studies (e.g., Radioligand Binding, Mutagenesis) Selectivity->Mechanism In_Vivo In Vivo Efficacy & Safety (Animal Models) Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

References

Unveiling the Potential of Microgrewiapine A: A Chemical Probe for Nicotinic Acetylcholine Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microgrewiapine A, a piperidine alkaloid isolated from the plant Microcos paniculata, has emerged as a valuable chemical tool for the investigation of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery. This compound has been identified as an antagonist of neuronal nAChRs, exhibiting inhibitory activity against specific subtypes. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe in nAChR research, facilitating the exploration of its therapeutic potential.

Chemical and Physical Properties

  • Chemical Formula: C₁₇H₂₉NO

  • Molecular Weight: 263.42 g/mol

  • Class: Piperidine Alkaloid

Biological Activity

This compound functions as an antagonist at human nicotinic acetylcholine receptors. Experimental data has demonstrated its inhibitory effects on the hα4β2 and hα3β4 subtypes.[1]

Data Presentation

The following tables summarize the quantitative data available for this compound.

Table 1: Antagonistic Activity of this compound on nAChR Subtypes

nAChR SubtypePercent Inhibition
hα4β260%
hα3β470%

Data from MedchemExpress[1]

Table 2: Cytotoxic Activity of this compound

Cell LineIC₅₀ (μM)
HT-29 (Human Colon Cancer)6.8

Data from MedchemExpress[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with nAChRs are provided below. These protocols are based on established methods for studying nAChR antagonists and can be adapted for specific experimental needs.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to specific nAChR subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for hα4β2 and hα3β4 nAChRs.

Materials:

  • This compound

  • Cell membranes expressing the nAChR subtype of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the nAChR subtype (e.g., [³H]-Epibatidine for α4β2, [³H]-Cytisine for α3β4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target nAChR subtype according to standard laboratory protocols.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • A fixed concentration of the radioligand (typically at or below its Kd).

    • Increasing concentrations of this compound (e.g., from 1 nM to 100 µM).

    • For non-specific binding wells, add a high concentration of the non-labeled competitor.

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol allows for the functional characterization of this compound's effect on nAChR ion channel activity.

Objective: To determine if this compound acts as a competitive or non-competitive antagonist and to quantify its potency (IC₅₀).

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2, or α3 and β4)

  • This compound

  • Acetylcholine (ACh) or another suitable nAChR agonist

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Two-electrode voltage clamp setup

Protocol:

  • Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with the cRNA for the nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply a concentration of ACh that elicits a submaximal current response (e.g., EC₂₀ or EC₅₀).

  • Antagonist Application:

    • To determine the IC₅₀, pre-apply increasing concentrations of this compound for a set period (e.g., 1-2 minutes) before co-applying with the agonist.

    • To investigate the mechanism of antagonism, generate a full agonist concentration-response curve in the absence and presence of a fixed concentration of this compound.

  • Data Acquisition and Analysis:

    • Record the peak inward current elicited by the agonist.

    • For IC₅₀ determination, plot the percentage of inhibition of the agonist-evoked current against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

    • For mechanism of action, analyze the changes in the agonist EC₅₀ and maximal response in the presence of this compound. A rightward shift in the EC₅₀ with no change in the maximal response suggests competitive antagonism. A decrease in the maximal response suggests non-competitive antagonism.

Calcium Imaging Assay

This high-throughput compatible assay measures changes in intracellular calcium concentration following nAChR activation and its inhibition by this compound.

Objective: To screen for and characterize the inhibitory effect of this compound on nAChR-mediated calcium influx.

Materials:

  • Cells stably or transiently expressing the nAChR subtype of interest (e.g., SH-SY5Y, HEK293)

  • This compound

  • nAChR agonist (e.g., nicotine, ACh)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Cell Culture and Dye Loading:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add increasing concentrations of this compound to the wells and incubate for a predetermined time (e.g., 5-15 minutes).

    • Place the plate in the fluorescence reader/microscope and begin recording baseline fluorescence.

    • Add a specific concentration of the nAChR agonist (e.g., EC₅₀ or EC₈₀) to all wells simultaneously using an automated dispenser.

    • Continue recording the fluorescence signal for a few minutes to capture the peak calcium response.

  • Data Analysis:

    • Measure the peak fluorescence intensity for each well.

    • Normalize the data to the baseline fluorescence.

    • Calculate the percentage of inhibition of the agonist-induced calcium response by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving nAChRs and a typical experimental workflow for characterizing an nAChR antagonist.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR (α4β2 / α3β4) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Channel ACh Acetylcholine ACh->nAChR Activates Microgrewiapine_A This compound Microgrewiapine_A->nAChR Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling Cascades Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release

Caption: nAChR Activation and Inhibition by this compound.

Antagonist_Workflow start Start: Hypothesis This compound is an nAChR antagonist binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (Electrophysiology or Calcium Imaging) start->functional_assay determine_ic50 Determine IC₅₀ binding_assay->determine_ic50 functional_assay->determine_ic50 mechanism Determine Mechanism of Action (Competitive vs. Non-competitive) determine_ic50->mechanism selectivity Assess Subtype Selectivity (Test against various nAChR subtypes) mechanism->selectivity in_vivo In Vivo Studies (Animal models of disease) selectivity->in_vivo conclusion Conclusion: Characterize this compound as a chemical probe in_vivo->conclusion

References

Storing and handling Microgrewiapine A in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and use of Microgrewiapine A in a laboratory setting. This compound is a piperidine alkaloid isolated from Microcos paniculata, which has demonstrated notable biological activity, including selective cytotoxicity against HT-29 human colon cancer cells and antagonistic activity at nicotinic acetylcholine receptors (nAChRs).[1][2]

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. Due to limited publicly available data, some properties are inferred from related compounds and general chemical principles.

PropertyValue/InformationSource
Molecular Formula C₁₇H₂₉NOInferred from structure
Appearance Likely a solid or oilGeneral for alkaloids
Solubility Soluble in organic solvents such as methanol, chloroform, and DMSO.[3]
Stability Sensitive to light and air due to the presence of a conjugated triene system. Prone to oxidation and isomerization.[4] Should be stored under an inert atmosphere.Inferred from structure
Specific Rotation [α]D²⁵ -22.8 (c 8.5, MeOH)[3]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and activity of this compound.

Storage:

  • Short-term (days to weeks): Store in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at -20°C. Protect from light by using an amber vial or by wrapping the vial in aluminum foil.

  • Long-term (months to years): For optimal stability, store as a solid or in a degassed organic solvent at -80°C under an inert atmosphere.

Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Avoid inhalation of dust or aerosols.[5]

  • Prevent contact with skin and eyes.[5][6] In case of contact, rinse immediately with plenty of water for at least 15 minutes.[5][6]

  • Due to its cytotoxic properties, handle with care and dispose of waste according to institutional guidelines for cytotoxic compounds.

Experimental Protocols

Preparation of Stock Solutions
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under an inert atmosphere, dissolve the compound in a suitable solvent (e.g., DMSO, methanol) to a desired concentration (e.g., 10 mM).

  • Sonicate briefly if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

In Vitro Cytotoxicity Assay (Example using HT-29 cells)

This protocol is a general guideline and should be optimized for specific experimental needs.

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway

This compound has been identified as an antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] The following diagram illustrates a simplified hypothetical signaling pathway of nAChR antagonism.

nAChR_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds and Activates MicroA This compound MicroA->nAChR Binds and Blocks Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: Hypothetical signaling pathway of nAChR antagonism by this compound.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock Prepare Stock Solution of this compound Cell_Culture Cell Culture (e.g., HT-29) Treatment Treat Cells with This compound Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Biological Assay (e.g., Cytotoxicity, Receptor Binding) Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis (e.g., IC50 determination) Data_Collection->Data_Analysis

Caption: General experimental workflow for in vitro studies of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Microgrewiapine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in overcoming common challenges encountered during the synthesis of Microgrewiapine A.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Low Yield in Julia-Kociensky Olefination

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction - Ensure anhydrous conditions as the reagents are moisture-sensitive.- Verify the quality and activity of the base (e.g., KHMDS, NaHMDS).- Increase reaction time or temperature moderately.Increased conversion of starting materials to the desired olefin.
Side reactions - Use freshly prepared reagents.- Add the aldehyde slowly to the reaction mixture to avoid side reactions.Minimized formation of byproducts and increased yield of the target compound.
Suboptimal E/Z selectivity - The choice of solvent can influence selectivity; consider screening solvents like THF, DME, and toluene.[1][2]- Modifying the sulfone group (e.g., using PT-sulfones) can enhance E-selectivity.[1]Improved ratio of the desired E-isomer over the Z-isomer.

Issue 2: Poor Diastereoselectivity in Intramolecular Reductive Amination

Potential Cause Troubleshooting Step Expected Outcome
Formation of 6-epi-Microgrewiapine A - The choice of reducing agent is critical. Compare NaBH(OAc)₃, NaBH₃CN, and catalytic hydrogenation (e.g., H₂, Pd/C).- Control of reaction temperature can influence the stereochemical outcome.Increased formation of the desired (2R,3S,6R)-Microgrewiapine A over its C6 epimer.
Incomplete cyclization - Ensure the precursor δ-amino ketone is pure.- Optimize the pH of the reaction medium for imine formation.Higher conversion to the cyclized piperidine ring.
Side product formation - Over-reduction of other functional groups can occur. Choose a milder reducing agent if necessary.- Protect other sensitive functional groups in the molecule.[3][4]Reduced formation of undesired byproducts.

Issue 3: Difficulty in Separating this compound from 6-epi-Microgrewiapine A

Potential Cause Troubleshooting Step Expected Outcome
Similar polarity of diastereomers - Utilize high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase (e.g., polysaccharide-based columns).[5]- Optimize the mobile phase composition (e.g., hexane/isopropanol with a basic additive like diethylamine) to improve separation.[5]Baseline separation of the two diastereomers, allowing for the isolation of pure this compound.
Co-elution in column chromatography - Employ a long silica gel column with a shallow solvent gradient.- Consider derivatization of the mixture to diastereomers that are more easily separable, followed by deprotection.Improved separation efficiency on standard silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield of this compound?

A1: The stereocontrol during the intramolecular reductive amination to form the piperidine ring is arguably the most critical step. The formation of the undesired 6-epi-Microgrewiapine A directly impacts the final yield of the target molecule. Careful selection of the reducing agent and reaction conditions is paramount for maximizing the yield of the correct diastereomer.

Q2: How can I confirm the stereochemistry of my synthetic this compound?

A2: Confirmation of the absolute and relative stereochemistry is crucial. This is typically achieved by comparing the spectroscopic data of the synthetic product with the reported data for the natural product. Key analytical techniques include:

  • NMR Spectroscopy: Compare the ¹H and ¹³C NMR spectra, paying close attention to coupling constants which can help determine the relative stereochemistry of the substituents on the piperidine ring.[6][7]

  • Optical Rotation: Measure the specific rotation of your compound and compare it to the literature value for (+)-(2R,3S,6R)-Microgrewiapine A.[6]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, besides the route starting from chiral 1-(α-methylbenzyl)-aziridine-2-carboxylate, another strategy involves an asymmetric conjugate addition of a lithium amide to an α,β-unsaturated ester to set the stereocenters at C2 and C3, followed by intramolecular reductive amination. The choice of route may depend on the availability of starting materials and the specific expertise of the research group.

Q4: What are the known biological activities of this compound?

A4: this compound has been reported to exhibit selective cytotoxicity against the HT-29 human colon cancer cell line with an IC50 of 6.8 μM.[8] It also acts as an antagonist of nicotinic acetylcholine receptors (nAChRs), inhibiting hα4β2 and hα3β4 subtypes.[8]

Experimental Protocols

1. Julia-Kociensky Olefination

This protocol describes the formation of the triene side chain, a key structural feature of this compound.

  • Reagents: Aldehyde precursor, PT-sulfone, Potassium bis(trimethylsilyl)amide (KHMDS) solution, Anhydrous THF.

  • Procedure:

    • Dissolve the PT-sulfone in anhydrous THF under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.

    • Slowly add a solution of KHMDS in THF to the sulfone solution and stir for 30 minutes at -78 °C.

    • Add a solution of the aldehyde precursor in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. Intramolecular Reductive Amination

This protocol details the crucial cyclization step to form the piperidine ring of this compound.

  • Reagents: δ-amino ketone precursor, Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic acid, Anhydrous 1,2-dichloroethane (DCE).

  • Procedure:

    • Dissolve the δ-amino ketone precursor in anhydrous DCE under an inert atmosphere.

    • Add a catalytic amount of acetic acid to the solution.

    • Add NaBH(OAc)₃ portion-wise to the reaction mixture at room temperature.

    • Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCE.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_key_steps Key Synthetic Steps cluster_product Final Product A Chiral Aziridine-2-carboxylate B Reductive Ring Opening A->B Step 1 C Intramolecular N-alkylation (Piperidine Formation) B->C Step 2 D Julia-Kociensky Olefination C->D Step 3 E This compound D->E Final Step

Caption: Synthetic workflow for this compound.

Troubleshooting_Reductive_Amination Start Intramolecular Reductive Amination Problem Low Diastereoselectivity (High 6-epi isomer) Start->Problem Solution1 Optimize Reducing Agent (e.g., NaBH(OAc)3 vs. H2, Pd/C) Problem->Solution1 Cause: Non-optimal reduction Solution2 Control Reaction Temperature Problem->Solution2 Cause: Thermodynamic vs. Kinetic control Solution3 Purify δ-amino ketone precursor Problem->Solution3 Cause: Impurities affecting cyclization Outcome Improved Yield of This compound Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting low diastereoselectivity.

References

Overcoming challenges in the stereoselective synthesis of Microgrewiapine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the stereoselective synthesis of Microgrewiapine A. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for the stereoselective synthesis of this compound?

A1: Two primary strategies have been successfully employed for the stereoselective synthesis of this compound. The first approach begins with a chiral 1-(α-methylbenzyl)-aziridine-2-carboxylate, involving a key one-pot reductive ring-opening, debenzylation, and intramolecular N-alkylation to form the piperidine core.[1][2][3] The second major strategy utilizes an asymmetric conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by enolate oxidation and a subsequent diastereoselective intramolecular reductive amination to construct the 2,6-disubstituted piperidine ring.[4]

Q2: What are the critical stereocenters in this compound, and how is their configuration controlled?

A2: this compound has three critical stereocenters at the C2, C3, and C6 positions of the piperidine ring. In the aziridine-based approach, the initial chirality of the aziridine-2-carboxylate sets the stereochemistry at C2. The subsequent intramolecular N-alkylation controls the stereocenter at C6. In the conjugate addition strategy, the C2 and C3 stereocenters are established by the diastereoselective addition of the chiral lithium amide and subsequent enolate oxidation. The final C6 stereocenter is then set during the diastereoselective intramolecular reductive amination.[4]

Q3: There are conflicting reports in the literature regarding the absolute configuration of this compound. What is the currently accepted configuration?

A3: Initial studies proposed a (2S, 3R, 6S) absolute configuration for naturally occurring this compound based on Mosher's ester analysis. However, total synthesis of both enantiomers and comparison of their optical rotation data have led to a reassignment of the natural product's absolute configuration to (+)-(2R, 3S, 6R).[1][2][3] It is crucial for researchers to be aware of this correction when comparing synthetic products to the natural isolate.

Q4: What are some common side reactions or byproducts to be aware of during the synthesis?

A4: In the Julia-Kocienski olefination step, incomplete reaction or side reactions of the aldehyde can occur. During the intramolecular reductive amination, the formation of diastereomers is a key challenge that needs to be carefully controlled through the choice of reducing agent and reaction conditions. Aziridine ring-opening can sometimes lead to a mixture of products from cleavage at different positions, although the use of appropriate N-activating groups can enhance selectivity.

Troubleshooting Guides

Issues with the Reductive Ring-Opening of Aziridine-2-carboxylate
Problem Possible Cause(s) Troubleshooting Suggestions
Low yield of the desired β-amino ester Incomplete reaction.Increase the equivalents of the reducing agent (e.g., SmI₂). Optimize the reaction time and temperature. Ensure the absence of water and oxygen, which can quench the reducing agent.
Competing C-C bond cleavage.The nature of the N-substituent on the aziridine is critical. Strongly electron-withdrawing groups like p-toluenesulfonyl (Ts) or 2-trimethylsilylethyl sulfonate (SES) can favor the desired C-N bond cleavage.
Difficult purification.The resulting amino ester may be difficult to separate from reaction byproducts. Consider derivatization to a more easily purifiable compound (e.g., Boc-protection) before chromatography.
Challenges in the Intramolecular Reductive Amination
Problem Possible Cause(s) Troubleshooting Suggestions
Poor diastereoselectivity (formation of multiple stereoisomers) Inappropriate reducing agent.The choice of reducing agent is crucial for controlling the stereochemical outcome. Sodium triacetoxyborohydride is often a good choice for its mildness and selectivity. Experiment with other reducing agents like sodium cyanoborohydride, carefully controlling the pH.
Reversibility of iminium ion formation.The equilibrium between the amino-ketone and the cyclic iminium ion can influence the diastereoselectivity. The addition of a catalytic amount of acetic acid can facilitate iminium ion formation.
Low yield of the cyclized piperidine Incomplete cyclization.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. The reaction time can vary significantly (from a few hours to 24 hours).
Formation of byproducts.Over-reduction of the ketone or other functional groups can occur. Use a mild and selective reducing agent.
Problems with the Julia-Kocienski Olefination
Problem Possible Cause(s) Troubleshooting Suggestions
Low yield of the triene product Decomposition of the aldehyde or the ylide.Add the base to a mixture of the aldehyde and the sulfone ("Barbier-like conditions") to minimize the lifetime of the reactive intermediates. Ensure strictly anhydrous conditions.
Side reaction of the sulfonyl carbanion.Self-condensation of the sulfone can be a competing reaction. Using Barbier-like conditions can mitigate this.
Poor E/Z selectivity of the double bond Suboptimal reaction conditions.The E/Z selectivity can be influenced by the choice of the sulfonyl group (e.g., 1-phenyl-1H-tetrazol-5-yl sulfones often give good E-selectivity), the base, and the solvent.

Quantitative Data

Table 1: Comparison of Yields for Key Synthetic Steps in Different Routes to this compound and Analogs

Synthetic Route Key Step Substrate Product Yield (%) Reference
Aziridine-basedOne-pot reductive ring-opening, debenzylation, and intramolecular N-alkylationChiral 1-(α-methylbenzyl)-aziridine-2-carboxylate derivative2,6-disubstituted piperidine intermediateNot explicitly stated for the one-pot procedure[3]
Aziridine-basedJulia-Kocienski OlefinationPiperidine aldehyde intermediate(-)-Microgrewiapine ANot explicitly stated for this step[3]
Conjugate AdditionAsymmetric conjugate addition and enolate oxidationtert-butyl crotonateβ-amino ester intermediate~70-80% (for similar systems)[4]
Conjugate AdditionIntramolecular Reductive Aminationδ-amino ketone intermediatePiperidine coreNot explicitly stated for this step in this compound synthesis[4]
Synthesis of Microgrewiapine CTandem reduction, N-debenzylation, and N-Boc protectionα,β-unsaturated esterBoc-protected piperidine precursor85[5]
Synthesis of Microgrewiapine CReductive N-methylation3-epi-microcosamine A3-epi-microgrewiapine A25 (from β-keto phosphonate)[5]

Experimental Protocols

Protocol 1: Reductive Ring-Opening of Chiral Aziridine-2-carboxylate (General Procedure)

This protocol is a general representation based on the synthesis of related compounds, as the exact conditions for this compound were part of a one-pot procedure.

  • Preparation: To a solution of the chiral 1-(α-methylbenzyl)-aziridine-2-carboxylate derivative in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add a solution of a reducing agent (e.g., 2-4 equivalents of Samarium(II) iodide in THF).

  • Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Intramolecular Reductive Amination for Piperidine Ring Formation (General Procedure)
  • Preparation: Dissolve the δ-amino ketone precursor in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Iminium Ion Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the solution and stir at room temperature for 30-60 minutes.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 equivalents), portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting piperidine derivative by flash column chromatography.

Protocol 3: Julia-Kocienski Olefination for Polyene Side Chain Installation
  • Preparation: To a solution of the piperidine aldehyde intermediate and the appropriate sulfone (e.g., a 1-phenyl-1H-tetrazol-5-yl sulfone derivative) in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, add a strong base (e.g., KHMDS or NaHMDS) dropwise.

  • Reaction: Stir the reaction mixture at low temperature and allow it to gradually warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography. Due to the potential sensitivity of the triene product, purification should be performed carefully and promptly.[5]

Visualizations

Synthetic_Pathway_Aziridine A Chiral Aziridine-2-carboxylate B One-pot Reductive Ring-Opening, Debenzylation, Intramolecular N-Alkylation A->B Key Transformation C 2,6-Disubstituted Piperidine Intermediate B->C D Julia-Kocienski Olefination C->D Side Chain Installation E This compound D->E

Caption: Synthetic strategy for this compound starting from a chiral aziridine.

Synthetic_Pathway_Conjugate_Addition A α,β-Unsaturated Ester B Asymmetric Conjugate Addition (Chiral Lithium Amide) A->B C β-Amino Ester Intermediate B->C D Intramolecular Reductive Amination C->D Cyclization E Piperidine Core D->E F Further Elaboration E->F G This compound F->G

Caption: Synthetic strategy for this compound via asymmetric conjugate addition.

Troubleshooting_Logic Start Low Yield or Poor Stereoselectivity Step Identify the Problematic Step Start->Step Aziridine Reductive Ring-Opening Step->Aziridine Early Step ReductiveAmination Intramolecular Reductive Amination Step->ReductiveAmination Cyclization Julia Julia-Kocienski Olefination Step->Julia Final Steps CheckPurity Check Starting Material Purity Aziridine->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Reagents) ReductiveAmination->OptimizeConditions Julia->OptimizeConditions CheckPurity->OptimizeConditions Purification Improve Purification Method OptimizeConditions->Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Troubleshooting poor solubility of Microgrewiapine A in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor solubility of Microgrewiapine A in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in my aqueous buffer. Is this expected?

A1: Yes, it is common for complex natural products like this compound, a piperidine alkaloid, to exhibit poor solubility in aqueous solutions.[1][2] The presence of a large, nonpolar side chain in its structure contributes to its hydrophobic nature.

Q2: What is the first step I should take to try and improve the solubility of this compound?

A2: The initial and often simplest approach is to adjust the pH of your aqueous solution. Since this compound is an alkaloid, it contains a basic nitrogen atom. Lowering the pH of the solution can protonate this nitrogen, forming a more soluble salt.[3][4]

Q3: Are there other simple methods I can try if pH adjustment is not sufficient or compatible with my experiment?

A3: Yes, using co-solvents is another straightforward method.[4][5][6] Small amounts of a water-miscible organic solvent, such as DMSO, ethanol, or PEG 400, can significantly increase the solubility of hydrophobic compounds.[5][6] However, it is crucial to ensure the chosen co-solvent does not interfere with your experimental assay.

Q4: I've seen "solid dispersions" mentioned for improving solubility. What are they and are they suitable for a research lab setting?

A4: Solid dispersions involve dispersing the drug in a solid hydrophilic carrier matrix.[7][8][9] This can enhance solubility and dissolution rates.[7][9] While highly effective, creating solid dispersions often requires specialized equipment like spray dryers or hot-melt extruders, which may not be readily available in all research labs.[7] However, simpler lab-scale methods like solvent evaporation can also be used.[4][7]

Q5: Can surfactants or complexing agents help solubilize this compound?

A5: Absolutely. Surfactants like Tween 80 or Sodium Lauryl Sulphate can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[5] Similarly, complexing agents like cyclodextrins can form inclusion complexes with the nonpolar parts of this compound, effectively shielding them from water and improving solubility.[1][7][10]

Troubleshooting Guides

Guide 1: Initial Solubility Troubleshooting Workflow

If you are experiencing poor solubility of this compound, follow this step-by-step workflow to identify a suitable solubilization strategy for your experimental needs.

G cluster_0 Initial Assessment cluster_1 pH Adjustment Protocol cluster_2 Co-solvent Protocol cluster_3 Advanced Techniques cluster_4 Conclusion start Poor Solubility of This compound Observed check_ph Is pH adjustment compatible with experiment? start->check_ph adjust_ph Adjust pH of Aqueous Solution (e.g., with HCl) check_ph->adjust_ph Yes use_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent No check_sol_ph Solubility Improved? adjust_ph->check_sol_ph check_sol_ph->use_cosolvent No success Proceed with Experiment check_sol_ph->success Yes check_sol_co Solubility Improved? use_cosolvent->check_sol_co adv_methods Consider Advanced Methods: - Surfactants - Cyclodextrins - Solid Dispersions check_sol_co->adv_methods No check_sol_co->success Yes

Caption: Troubleshooting workflow for poor solubility.

Guide 2: Protocol for Solubility Enhancement using pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a series of saturated solutions of this compound in your chosen buffer at different pH values (e.g., pH 3, 4, 5, 6, 7, 7.4).

  • To a known volume of buffer in separate tubes, add an excess amount of this compound.

  • Adjust the pH of each suspension using 0.1 M HCl or 0.1 M NaOH.

  • Vortex the tubes vigorously for 2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours with constant shaking to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

Data Presentation:

pHSolubility (µg/mL)
3.0[Insert experimental value]
4.0[Insert experimental value]
5.0[Insert experimental value]
6.0[Insert experimental value]
7.0[Insert experimental value]
7.4[Insert experimental value]
Guide 3: Protocol for Solubility Enhancement using Co-solvents

Objective: To evaluate the effectiveness of different co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer (pH 7.4)

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add an excess amount of this compound to each co-solvent/buffer mixture.

  • Vortex the tubes vigorously for 2 minutes.

  • Equilibrate the samples at a constant temperature for 24 hours with constant shaking.

  • Centrifuge the samples to pellet the undissolved compound.

  • Collect the supernatant and determine the concentration of dissolved this compound.

  • Important: Always run a control to ensure the co-solvent at the tested concentrations does not interfere with your downstream biological assay.

Data Presentation:

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0[Insert experimental value]
DMSO5[Insert experimental value]
DMSO10[Insert experimental value]
Ethanol5[Insert experimental value]
Ethanol10[Insert experimental value]
PEG 4005[Insert experimental value]
PEG 40010[Insert experimental value]

Signaling Pathway and Experimental Considerations

This compound has been reported to exhibit cytotoxicity against certain cancer cell lines and may act as a nicotinic acetylcholine receptor (nAChR) antagonist.[11][12] When designing experiments to investigate its effects on signaling pathways, the method of solubilization is critical.

G cluster_0 Solubilization cluster_1 Experimental System cluster_2 Potential Cellular Interaction cluster_3 Outcome MGA This compound (Poorly Soluble) Solubilization Solubilization Method (e.g., pH, Co-solvent) MGA->Solubilization MGA_sol Solubilized This compound Solubilization->MGA_sol Cell Cell-Based Assay (e.g., HT-29 cells) MGA_sol->Cell nAChR nAChR Cell->nAChR Downstream Downstream Signaling (e.g., Ca2+ influx, MAPK pathway) nAChR->Downstream Inhibition Response Cellular Response (e.g., Cytotoxicity, Proliferation) Downstream->Response

References

Optimizing In Vitro Dosage of Microgrewiapine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro dosage of Microgrewiapine A. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a piperidine alkaloid that acts as an antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] By blocking these receptors, it can interfere with downstream signaling pathways that are often implicated in cell proliferation and survival.

Q2: What is the known in vitro activity of this compound?

This compound has demonstrated selective cytotoxic activity against the HT-29 human colon cancer cell line with a reported IC50 of 6.8 μM.[1] It inhibits the activity of hα4β2 and hα3β4 nAChR subtypes by 60% and 70%, respectively.[1][2]

Q3: Which signaling pathways are affected by this compound?

As an nAChR antagonist, this compound is expected to modulate several downstream signaling cascades. Nicotinic acetylcholine receptor activation is known to influence pathways such as the PI3K/Akt, MEK/ERK, and NF-κB pathways, which are crucial for cell survival, proliferation, and inflammation.[4][5][6][7][8] Antagonism of these receptors by this compound would likely lead to the downregulation of these pro-survival pathways.

Q4: What are the critical first steps before starting an in vitro experiment with this compound?

Before initiating any experiment, it is crucial to:

  • Characterize the Compound: Confirm the purity and stability of your this compound sample.

  • Cell Line Authentication: Ensure your cell lines are authenticated and free from contamination.

  • Determine Solubility: Test the solubility of this compound in various solvents to prepare a stable stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds.

Experimental Protocols

Cell Viability and Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12][13]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HT-29)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete culture medium to achieve a range of desired concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Hypothetical Cytotoxic Activity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HT-29Colon Cancer6.8
MCF-7Breast Cancer12.5
A549Lung Cancer15.2
PC-3Prostate Cancer9.8

Note: The IC50 values for MCF-7, A549, and PC-3 are hypothetical and for illustrative purposes. Further experimental validation is required.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no cytotoxic effect - Compound instability- Incorrect dosage calculation- Cell line resistance- Prepare fresh stock solutions.- Verify calculations and dilutions.- Test on a different, more sensitive cell line.
High variability between replicates - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate.
Precipitation of the compound in the medium - Poor solubility of this compound- Decrease the final concentration of the compound.- Test alternative solvents or use a solubilizing agent.
Inconsistent MTT assay results - Incomplete dissolution of formazan crystals- Cell death due to prolonged incubation with MTT- Ensure complete mixing after adding DMSO.- Optimize the MTT incubation time (2-4 hours is typical).

Visualizations

Signaling Pathways

MicrogrewiapineA_Signaling cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_outcome Cellular Outcome nAChR nAChR PI3K PI3K nAChR->PI3K Inhibits activation of MEK MEK nAChR->MEK Inhibits activation of NFkB NF-κB nAChR->NFkB Inhibits activation of MicrogrewiapineA This compound MicrogrewiapineA->nAChR Antagonizes Akt Akt PI3K->Akt Inhibits phosphorylation of Survival Decreased Survival Akt->Survival ERK ERK MEK->ERK Inhibits phosphorylation of Proliferation Decreased Proliferation ERK->Proliferation NFkB->Survival

Caption: Signaling pathway of this compound.

Experimental Workflow

MTT_Workflow A 1. Seed Cells (96-well plate) C 3. Treat Cells (Incubate 24-72h) A->C B 2. Prepare this compound (Serial Dilutions) B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Analyze Data (Calculate IC50) F->G Troubleshooting_Logic Start Inconsistent Results? CheckSeeding Check Cell Seeding Uniformity Start->CheckSeeding Yes Precipitation Precipitate Observed? Start->Precipitation No CheckReagents Verify Reagent Preparation CheckSeeding->CheckReagents CheckTechnique Review Pipetting Technique CheckReagents->CheckTechnique End Problem Resolved CheckTechnique->End Solubility Adjust Solvent/Concentration Precipitation->Solubility Yes NoEffect No Cytotoxic Effect? Precipitation->NoEffect No Solubility->End CheckCompound Verify Compound Activity NoEffect->CheckCompound Yes NoEffect->End No CheckCells Assess Cell Line Sensitivity CheckCompound->CheckCells CheckCells->End

References

Dealing with high background noise in Microgrewiapine A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Microgrewiapine A bioassays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues with high background noise in their experiments, ensuring accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in a this compound bioassay?

High background noise in bioassays involving this compound can stem from several factors, broadly categorized as:

  • Autofluorescence: Fluorescence originating from the compound itself, cellular components (like NADH and flavins), or media components (like phenol red and riboflavin).[1][2]

  • Non-specific Binding: The compound or detection reagents binding to unintended targets or surfaces of the microplate.[1][2][3]

  • Procedural Issues: Errors in the experimental workflow, such as inadequate washing, incorrect reagent concentrations, or inconsistent cell seeding.[1][4]

  • Instrumentation: Improperly configured plate readers, light leakage, or detector noise can also contribute to high background.[2][5]

Q2: My negative control wells (cells treated with vehicle only) show a high signal. What could be the cause?

High signal in negative control wells is a classic sign of high background. The primary causes include:

  • High Cell Seeding Density: Too many cells per well can lead to increased metabolic activity or cell death, contributing to non-specific signal.[4][6]

  • Media and Serum Components: Phenol red and components in fetal bovine serum (FBS) are known to be fluorescent.[1][5]

  • Contaminated Reagents: Contamination in your cell culture media or assay reagents can lead to spurious signals.[4][7]

Q3: How can I determine if this compound itself is autofluorescent at the wavelengths of my assay?

To check for compound autofluorescence, run a control experiment where you add this compound to wells containing assay buffer or media without cells. Read the plate at the excitation and emission wavelengths of your assay. A significant signal in these wells indicates that the compound itself is contributing to the background.

Q4: What is the "edge effect" and how can I minimize it?

The edge effect refers to the phenomenon where wells on the perimeter of a microplate yield different results than the interior wells, often due to increased evaporation and temperature gradients.[5] To minimize this:

  • Avoid using the outer rows and columns for experimental samples.

  • Fill the perimeter wells with sterile water or phosphate-buffered saline (PBS) to create a humidity barrier.[2][5]

  • Ensure plates are properly sealed and that the incubator has good humidity control.[5]

Troubleshooting Guides

Guide 1: High Background in Fluorescence-Based Assays

This guide provides a systematic approach to troubleshooting high background signals specifically in fluorescence-based bioassays with this compound.

Symptom: High fluorescence intensity in blank and/or negative control wells, leading to a poor signal-to-noise ratio.

Possible Cause Recommended Solution Experimental Verification
Autofluorescence of Media Use phenol red-free media for the assay. If possible, replace media with PBS or a clear buffer solution during the final reading step.[1][2][5]Compare the background signal of phenol red-containing media to phenol red-free media in a cell-free setup.
Autofluorescence of Cells Select fluorescent probes and filters in the red or far-red spectrum (>600 nm), as cellular autofluorescence is most prominent at shorter wavelengths.[1]Image unstained cells using the filter sets for your experiment. The presence of a signal indicates cellular autofluorescence.[1]
Non-specific Binding of Detection Reagents Increase the number and duration of wash steps.[1][3] Add a mild detergent like Tween-20 to the wash buffer.[1][8] Optimize the concentration of fluorescent dyes or antibodies by titration.[1][4]Run a control with secondary antibody only (if applicable) to check for non-specific binding.[3]
High Cell Seeding Density Perform a cell titration experiment to determine the optimal cell number that gives a robust signal without high background.[4][9]Seed a range of cell densities and measure the signal-to-noise ratio for each.
Microplate Choice Use black-walled, clear-bottom microplates for fluorescence assays to reduce crosstalk between wells.Compare the background signal from a white plate to a black plate using the same assay setup.
Guide 2: High Background in Luminescence-Based Assays

This guide focuses on troubleshooting high background in luminescence-based assays, such as those measuring ATP levels for cell viability.

Symptom: High relative light unit (RLU) readings in negative control wells, reducing the dynamic range of the assay.

Possible Cause Recommended Solution Experimental Verification
Reagent Contamination Prepare fresh reagents and use sterile, high-purity water and buffers.[7] If using injectors, ensure they are thoroughly cleaned to prevent cross-contamination.[10]Test for background luminescence in wells containing only assay reagents (no cells).
Microplate Phosphorescence Use opaque, white-walled plates to maximize the luminescent signal.[6] "Dark adapt" the plate by incubating it in the dark for 10-15 minutes before reading to reduce plate-induced phosphorescence.[10]Measure the background of an empty white plate that has been exposed to light versus one that has been dark-adapted.
Suboptimal Reagent Equilibration Ensure that frozen luminescent reagents are completely thawed and equilibrated to room temperature before use.[10]Monitor the signal over time after reagent addition; a drifting signal may indicate a temperature equilibration issue.
Extended Read Times If the luminescent signal is very strong, it can create "ghost" signals in subsequent wells. Optimize the read time and delay between wells.Check the manufacturer's recommendations for your specific luciferase substrate and plate reader.
High Cell Seeding Density Overly confluent cells can lead to increased background signal. Optimize cell density through titration.[4]Compare the background signal across a range of cell densities.

Experimental Protocols

Protocol 1: Cell Seeding Density Optimization

Optimizing cell density is a critical step to improve the signal-to-noise ratio.

  • Cell Preparation: Culture cells to approximately 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.[4]

  • Cell Counting: Harvest and count the cells accurately. Check for viability using a method like trypan blue exclusion.[4]

  • Serial Dilution: Prepare a serial dilution of the cell suspension. For a 96-well plate, typical densities to test might range from 1,000 to 40,000 cells per well.

  • Plating: Carefully seed the different cell densities into the wells of a microplate. To minimize the "edge effect," avoid using the outermost wells.[5]

  • Incubation: Incubate the plate for the standard duration of your assay (e.g., 24-48 hours) to allow for cell attachment and growth.[2]

  • Assay Performance: Perform your standard bioassay protocol on all wells.

  • Data Analysis: Calculate the signal-to-background ratio for each cell density. The optimal density is the one that provides the highest ratio.

Hypothetical Data: Cell Seeding Optimization for a Fluorescence Viability Assay
Cells/WellAverage Signal (Positive Control)Average Background (Negative Control)Signal-to-Background Ratio
2,50012,5001,5008.3
5,00028,0002,10013.3
10,00055,0004,80011.5
20,00089,00011,2007.9

In this example, 5,000 cells/well provides the optimal signal-to-background ratio.

Visualizations

cluster_0 Troubleshooting High Background Noise A High Background Signal Detected B Identify Assay Type A->B C Fluorescence Assay B->C Fluorescence D Luminescence Assay B->D Luminescence E Check for Autofluorescence (Compound, Media, Cells) C->E F Optimize Reagent Concentrations (e.g., Antibodies, Dyes) C->F G Refine Wash Steps C->G I Optimize Cell Seeding Density C->I J Select Appropriate Microplate (Black vs. White) C->J H Check for Contamination & Reagent Equilibration D->H D->I D->J K Problem Resolved E->K F->K G->K H->K I->K J->K

Caption: A logical workflow for troubleshooting high background noise.

cluster_1 Experimental Workflow for Signal-to-Noise Optimization P1 1. Prepare Cell Suspension P2 2. Seed Cells in Microplate (Test Multiple Densities) P1->P2 P3 3. Incubate Plate P2->P3 P4 4. Treat with this compound & Controls P3->P4 P5 5. Add Detection Reagents P4->P5 P6 6. Incubate for Signal Development P5->P6 P7 7. Read Plate P6->P7 P8 8. Analyze Data (Calculate S/N Ratio) P7->P8

Caption: A typical workflow for optimizing cell-based assays.

cluster_2 Hypothetical Signaling Pathway Inhibition by this compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion Ion Channel (e.g., Ca2+, Na+) nAChR->Ion Activation Micro This compound Micro->nAChR Antagonist Signal Downstream Signaling (e.g., Kinase Cascades) Ion->Signal Response Cellular Response (e.g., Proliferation, Viability) Signal->Response

Caption: Antagonistic action of this compound on nAChR signaling.[11]

References

Technical Support Center: Interpreting Unexpected Results in Microgrewiapine A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Microgrewiapine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a piperidine alkaloid that acts as an antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Specifically, it has been shown to inhibit human α4β2 and α3β4 nAChR subtypes.[1] Additionally, this compound has demonstrated selective cytotoxic activity against the HT-29 human colon cancer cell line with an IC50 of 6.8 μM.[1]

Q2: We are observing inconsistent IC50 values for this compound in our cytotoxicity assays. What could be the cause?

Inconsistent IC50 values can arise from several factors. High variability between replicate wells is a common issue in cell-based assays.[3] Potential causes include inconsistent cell seeding, pipetting errors, or the "edge effect" in microplates.[3] It is also crucial to ensure that the cells are in the logarithmic growth phase and have a low passage number, as cellular characteristics can change over time.[3][4]

Q3: Our experimental results for the absolute configuration of this compound are different from the published literature. Is this a known issue?

Yes, there have been conflicting reports in the scientific literature regarding the absolute configuration of this compound.[5][6] Different studies have suggested opposite enantiomeric forms. Therefore, it is crucial to carefully characterize the stereochemistry of your synthetic or isolated compound and compare it with the specific literature you are referencing.

Q4: We are not observing the expected nAChR antagonism in our electrophysiology experiments. What should we check?

Several factors could contribute to this. First, confirm the identity and purity of your this compound sample. Second, ensure that the specific nAChR subunit composition of your experimental system (e.g., cell line or oocyte expression system) matches the subtypes known to be inhibited by this compound (α4β2 and α3β4). Finally, review your experimental parameters, such as compound concentration, incubation time, and the agonist used to evoke the nAChR response.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

  • Poor Z'-factor in high-throughput screening assays.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[3]
Pipetting Errors Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.[3]
Edge Effect Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[3]
Cell Passage Number Use cells within a defined, low passage number range. Create and use master and working cell banks to ensure consistency.[3]
Issue 2: Low Potency or No Cytotoxic Effect Observed

Symptoms:

  • IC50 value is significantly higher than the reported 6.8 μM in HT-29 cells.

  • No significant cell death is observed at expected concentrations.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Compound Stability/Solubility Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in cell culture media. Prepare fresh stock solutions regularly and store them under recommended conditions.
Cell Line Specificity The reported cytotoxicity of this compound is selective for HT-29 cells.[1] The effect may be significantly lower or absent in other cell lines. Confirm the cell line you are using and consider that the cytotoxic effect may be cell-type dependent.
Assay Incubation Time The cytotoxic effect of a compound is time-dependent. Optimize the incubation time of this compound with your cells. A 48-hour or 72-hour incubation is common for cytotoxicity assays.
Incorrect Assay Endpoint Ensure the chosen cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) is appropriate for the expected mechanism of cell death and is being performed correctly.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxic effect of this compound on HT-29 cells in a 96-well plate format.

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_compound->treat_cells prep_cells Culture and Harvest HT-29 Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 48h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt read_plate Read Absorbance add_mtt->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: A generalized workflow for a cytotoxicity assay with this compound.

nAChR_pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening ACh Acetylcholine (Agonist) ACh->nAChR Binds and Activates MicroA This compound (Antagonist) MicroA->nAChR Binds and Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream apoptosis_pathway MicroA This compound Cell_Stress Cellular Stress MicroA->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

Scaling up the synthesis of Microgrewiapine A for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Microgrewiapine A" is not publicly available. This guide uses the well-documented, industrial synthesis of Oseltamivir (Tamiflu®), a complex antiviral drug, as a representative example for scaling up the synthesis of a natural product-like molecule for preclinical studies. This allows for a detailed and practical technical support center as requested.

This guide provides troubleshooting advice, detailed protocols, and quantitative data for researchers, scientists, and drug development professionals involved in the large-scale synthesis of Oseltamivir.

Frequently Asked Questions (FAQs)

Q1: Why is (-)-shikimic acid the primary starting material for the commercial synthesis of Oseltamivir?

A1: (-)-Shikimic acid is a readily available chiral molecule that possesses the required cyclohexene core and correct stereochemistry for three of the stereocenters in Oseltamivir.[1] Its use as a starting material significantly simplifies the synthesis by reducing the number of steps needed to establish the correct 3D structure of the final drug.[1] Initially sourced from Chinese star anise, it is now also produced via fermentation using engineered E. coli, making it available on a ton scale.[1][2][3]

Q2: What are the main safety concerns when scaling up the Roche synthesis of Oseltamivir?

A2: The primary safety concern is the use of azide reagents (e.g., sodium azide) in several steps.[4] Azides are potentially explosive, especially when heated or in the presence of certain metals.[4] On a large scale, the handling of azides requires strict safety protocols, specialized equipment, and careful temperature control to mitigate the risk of detonation. The industrial process also involves malodorous and toxic reagents that require careful handling and waste management.[5]

Q3: Are there alternative, azide-free synthetic routes to Oseltamivir?

A3: Yes, numerous alternative syntheses have been developed to avoid the use of potentially explosive azides and to bypass the reliance on shikimic acid.[4][6] These routes often employ different strategies to construct the cyclohexene ring, such as Diels-Alder reactions, or use different starting materials like furan, ethyl acrylate, or D-mannitol.[4][7] While many of these routes have been successful on a laboratory scale, the original Roche process starting from shikimic acid remains the most established for large-scale industrial production.[8]

Q4: What is the purpose of converting Oseltamivir to its phosphate salt form?

A4: Oseltamivir is administered as a phosphate salt (Tamiflu®) to improve its stability and water solubility, which enhances its oral bioavailability.[2][9] The active drug is the corresponding carboxylic acid, which is generated in the body after the prodrug (the ethyl ester form) is metabolized.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Oseltamivir, particularly focusing on the widely-used route from (-)-shikimic acid.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low yield in the mesylation of the shikimic acid derivative. 1. Incomplete reaction due to insufficient mesyl chloride or base. 2. Degradation of the starting material or product under prolonged reaction times or high temperatures. 3. Presence of water in the reaction, which consumes the mesyl chloride.1. Ensure methanesulfonyl chloride and triethylamine are of high purity and used in the correct stoichiometry. 2. Maintain strict temperature control (typically 0 °C to room temperature) and monitor the reaction by TLC or HPLC to avoid over-running. 3. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Formation of aromatic side products (e.g., ethyl 3-azidobenzoate) during the azide substitution step. 1. The reaction temperature is too high, promoting elimination and subsequent aromatization. 2. Use of a solvent that favors elimination pathways.1. Carefully control the reaction temperature. Some protocols specify 0 °C to minimize side product formation.[8] 2. Use an appropriate solvent system. Aqueous acetone or DMSO have been reported, but conditions must be optimized to balance reactivity and selectivity.[8]
Incomplete or slow aziridination step following azide substitution. 1. Insufficient heating or reaction time for the intramolecular cyclization. 2. Low purity of the azide intermediate.1. Ensure the reaction (often performed with triethyl phosphite) is heated to reflux for a sufficient period to drive the reaction to completion.[4] 2. Purify the azide intermediate before proceeding to the aziridination step.
Low regioselectivity in the ring-opening of the aziridine with 3-pentanol. 1. Incorrect Lewis acid or catalyst used for activation. 2. Reaction temperature is not optimal, leading to side reactions.1. Boron trifluoride etherate (BF₃·OEt₂) is commonly used to promote the regioselective opening of the aziridine.[1] Ensure its quality and stoichiometry. 2. Perform the reaction at low temperatures (e.g., -20 °C) to enhance selectivity.[10]
Difficulties in the final hydrogenation/deprotection step. 1. Catalyst poisoning (e.g., Lindlar or Pd/C catalyst). 2. Incomplete reaction leading to a mixture of product and starting material. 3. Over-reduction of the double bond in the cyclohexene ring.1. Ensure the substrate is free of impurities that could poison the catalyst. 2. Monitor the reaction closely by TLC/HPLC and ensure efficient hydrogen delivery. 3. Use a selective catalyst like Lindlar's catalyst to reduce the azide group without affecting the double bond.[9][11]

Data Presentation: Comparison of Oseltamivir Synthesis Routes

The following table summarizes key quantitative data from different synthetic routes to Oseltamivir, highlighting the trade-offs between starting material, number of steps, and overall yield.

Synthetic Route Starting Material(s) Key Transformations Number of Steps Overall Yield Reference
Roche Industrial Route (-)-Shikimic AcidEpoxidation, Azide substitution, Aziridination~8-1217-22%[1]
Hayashi Synthesis Commercially available reagentsOne-pot operations, Michael addition3 (one-pot operations)57%[1]
Trost Synthesis Commercially available lactonePalladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA), Aziridination830%[6][12]
Fukuyama Synthesis Pyridine, AcroleinAsymmetric Diels-Alder, Hofmann rearrangement~125.6%[1][10]
Corey Synthesis Butadiene, Trifluoroethyl acrylateAsymmetric Diels-Alder, Iodolactamization~10Not specified[1]

Experimental Protocols & Visualizations

Overall Synthetic Pathway (Roche Route)

The diagram below illustrates the key stages in the industrial synthesis of Oseltamivir starting from (-)-shikimic acid. This pathway involves protection of hydroxyl groups, formation of an epoxide, introduction of an amine precursor via an azide, and subsequent functional group manipulations to yield the final product.

G A (-)-Shikimic Acid B Esterification & Ketalization A->B 3 steps C Mesylate Intermediate B->C Mesylation D Epoxide Formation C->D Base E Azide Ring Opening D->E NaN3 F Azido-diol E->F G Aziridination F->G P(OEt)3 H Aziridine Intermediate G->H I Aziridine Opening (3-Pentanol) H->I BF3.OEt2 J Amino Ether I->J K Acetylation J->K Ac2O L Azide Reduction & Salt Formation K->L H2, Pd/C H3PO4 M Oseltamivir Phosphate L->M

Caption: Key stages of the Roche Oseltamivir synthesis from shikimic acid.

Detailed Protocol: Azide Ring-Opening of the Epoxide

This step is critical for introducing the first nitrogen functionality with the correct stereochemistry.

Materials:

  • Shikimic acid-derived epoxide intermediate

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a clean, dry, nitrogen-flushed reactor, dissolve the epoxide intermediate in anhydrous DMF.

  • Reagent Addition: Add sodium azide and a solution of ammonium chloride in water to the reactor. The addition of water is crucial for the reaction's success.

  • Reaction Conditions: Heat the mixture to approximately 50-60 °C.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting epoxide is consumed (typically several hours).

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azido-diol product. The product may be purified further by chromatography or crystallization if necessary.

Troubleshooting Workflow: Low Yield in Azide Ring-Opening

If the yield of the azido-diol is lower than expected, the following diagnostic workflow can be used to identify the root cause.

G Start Low Yield in Azide Ring-Opening Step Check_Reagents Check Reagent Quality (NaN3, Epoxide) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Side_Products Analyze Crude Product for Side Products (HPLC/NMR) Start->Analyze_Side_Products Impure_Reagents Reagents Impure? Check_Reagents->Impure_Reagents Incorrect_Conditions Conditions Incorrect? Check_Conditions->Incorrect_Conditions Side_Products_Detected Side Products Detected? Analyze_Side_Products->Side_Products_Detected Impure_Reagents->Check_Conditions No Solution_Reagent Solution: Use Purified Reagents Impure_Reagents->Solution_Reagent Yes Solution_Conditions Solution: Re-run with Correct Temp/Time Incorrect_Conditions->Solution_Conditions Yes Solution_Optimize Solution: Optimize Conditions to Minimize Side Reactions Side_Products_Detected->Solution_Optimize Yes Solution_Workup Solution: Review Workup/Purification for Product Loss Side_Products_Detected->Solution_Workup No Incorrect_conditions Incorrect_conditions Incorrect_conditions->Analyze_Side_Products No

Caption: Diagnostic workflow for troubleshooting low yield in the azide opening step.

Preclinical Studies Context

Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[2] Neuraminidase is essential for the release of newly formed virus particles from infected cells.

  • Mechanism of Action: By blocking neuraminidase, oseltamivir carboxylate prevents the spread of the virus in the respiratory tract.

  • Preclinical Evaluation: Preclinical studies in animal models, such as mice, demonstrated that oseltamivir was effective at reducing the severity and duration of influenza infection.[13] These studies were crucial for establishing the drug's antiviral activity and safety profile before human trials. Combination therapies, for instance with baloxavir, have also been explored in preclinical models to assess benefits in reducing mortality and viral resistance.[13]

  • Safety: Animal toxicology studies did not indicate adverse effects on fetal development at clinically relevant doses.[14] The drug is generally well-tolerated, with the most common side effects being gastrointestinal issues like nausea and vomiting.[15][16]

The successful scaling of the Oseltamivir synthesis was critical to providing sufficient quantities of the drug for extensive preclinical and clinical trials, and ultimately for building global stockpiles for pandemic preparedness.[6]

References

Validation & Comparative

A Comparative Analysis of Microgrewiapine A and Other Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Microgrewiapine A, a piperidine alkaloid isolated from Microcos paniculata, against other well-established nicotinic acetylcholine receptor (nAChR) antagonists. This document is intended to serve as a resource for researchers in pharmacology and drug development, offering a concise summary of available data, detailed experimental methodologies, and visual representations of key concepts.

Introduction to nAChR Antagonism

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Their modulation by antagonists is a key area of research for therapeutic interventions in a range of disorders, including nicotine addiction, neurodegenerative diseases, and certain types of cancer. This compound has been identified as a novel antagonist of nAChRs, exhibiting inhibitory effects on specific subtypes.[1] This guide compares its activity with that of other known nAChR antagonists: Mecamylamine, a non-competitive antagonist; Tubocurarine, a competitive antagonist; and Bupropion, an antidepressant with nAChR blocking properties.

Comparative Efficacy of nAChR Antagonists

The following table summarizes the available quantitative data on the efficacy of this compound and other selected nAChR antagonists. It is important to note that direct comparison of potency is limited by the nature of the available data for this compound.

CompoundnAChR SubtypeEfficacy (IC50/Inhibition %)Compound TypeReference
This compound hα4β260% inhibition at 10 µMPiperidine Alkaloid[1]
hα3β470% inhibition at 10 µM[1]
Mecamylamine α3β4640 nMNon-competitive Antagonist[2]
α4β22.5 µM[2]
α3β23.6 µM[2]
α76.9 µM[2]
Tubocurarine Muscle-type41 nMCompetitive Antagonist[3]
Adrenal Medulla0.7 µM[4]
Bupropion α3β21.3 µMAtypical Antidepressant[5]
α4β28 µM[5]
α754 µM[6]

Note: IC50 values represent the concentration of an antagonist that inhibits 50% of the receptor's response. The data for this compound is presented as percentage inhibition at a single concentration, which indicates activity but does not allow for a direct potency comparison with the IC50 values of the other compounds.

Experimental Protocols

The evaluation of nAChR antagonists typically involves electrophysiological techniques to measure the inhibition of ion channel function. The data for this compound was obtained using a two-electrode voltage clamp assay with Xenopus oocytes.

Two-Electrode Voltage Clamp (TEVC) Assay for nAChR Antagonism

This method is a standard for characterizing the electrophysiological properties of ion channels expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • The oocytes are then injected with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2, or α3 and β4).

  • Injected oocytes are incubated for 2-4 days to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

  • An oocyte expressing the target nAChR is placed in a recording chamber and continuously perfused with a saline solution (e.g., Barth's solution).

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The membrane potential is clamped at a holding potential, typically between -70 mV and -90 mV.

3. Agonist and Antagonist Application:

  • A baseline response is established by applying a known nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal current (EC50).

  • To test for antagonist activity, the oocyte is pre-incubated with the test compound (e.g., this compound) for a specific duration.

  • The agonist is then co-applied with the antagonist, and the resulting current is measured.

  • The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the antagonist.

  • For IC50 determination, a range of antagonist concentrations are tested, and the data is fitted to a dose-response curve.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

nAChR_Antagonism cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands nAChR nAChR (Closed State) nAChR_Open nAChR (Open State) nAChR->nAChR_Open Activates nAChR_Blocked nAChR (Blocked State) nAChR_Open->nAChR Dissociates nAChR_Open->nAChR_Blocked Blocks nAChR_Blocked->nAChR_Open Unbinds ACh Acetylcholine (Agonist) ACh->nAChR Binds Antagonist nAChR Antagonist (e.g., this compound) Antagonist->nAChR Binds (Competitive) Antagonist->nAChR_Open Binds (Non-competitive)

Mechanism of nAChR Antagonism

The diagram above illustrates the general mechanisms of competitive and non-competitive antagonism at nAChRs. Competitive antagonists bind to the same site as the endogenous agonist, acetylcholine, preventing receptor activation. Non-competitive antagonists bind to a different site on the receptor, often within the ion channel, to block ion flow.

TEVC_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_assay Antagonist Assay Oocyte_Isolation Isolate Xenopus Oocytes cRNA_Injection Inject nAChR cRNA Oocyte_Isolation->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Mount_Oocyte Mount Oocyte in Chamber Incubation->Mount_Oocyte Impale_Electrodes Impale with Two Microelectrodes Mount_Oocyte->Impale_Electrodes Voltage_Clamp Clamp Membrane Potential Impale_Electrodes->Voltage_Clamp Baseline Apply Agonist (Baseline Current) Voltage_Clamp->Baseline Pre_incubation Pre-incubate with Antagonist Baseline->Pre_incubation Co_application Co-apply Agonist and Antagonist Pre_incubation->Co_application Measure_Inhibition Measure Current Inhibition Co_application->Measure_Inhibition

Workflow for Two-Electrode Voltage Clamp Assay

This flowchart outlines the key steps involved in the two-electrode voltage clamp experimental workflow used to assess the antagonistic activity of compounds like this compound on nAChRs.

Efficacy_Comparison cluster_compounds nAChR Antagonists cluster_data Efficacy Data cluster_comparison Comparison Microgrewiapine_A This compound Percent_Inhibition % Inhibition (at 10 µM) Microgrewiapine_A->Percent_Inhibition Data Available Mecamylamine Mecamylamine IC50_Values IC50 Values (nM to µM range) Mecamylamine->IC50_Values Data Available Tubocurarine Tubocurarine Tubocurarine->IC50_Values Data Available Bupropion Bupropion Bupropion->IC50_Values Data Available Limited_Comparison Limited Comparison (Activity Indication) Percent_Inhibition->Limited_Comparison Allows Direct_Comparison Direct Potency Comparison IC50_Values->Direct_Comparison Allows

Logical Relationship of Efficacy Comparison

This diagram illustrates the logical relationship in comparing the efficacy of the antagonists. While IC50 values for Mecamylamine, Tubocurarine, and Bupropion allow for a direct comparison of their potency, the percentage inhibition data for this compound provides an indication of its activity but limits a direct quantitative comparison.

Conclusion

This compound demonstrates clear antagonistic activity at human α4β2 and α3β4 nAChR subtypes. However, the currently available data, presented as percentage inhibition at a single concentration, precludes a definitive comparison of its potency against established nAChR antagonists for which IC50 values are known. Further studies to determine the IC50 values of this compound are necessary to fully elucidate its pharmacological profile and potential as a therapeutic agent. This guide provides a foundation for researchers to understand the current state of knowledge and to design future experiments to address these knowledge gaps.

References

Microgrewiapine A vs. Cisplatin: A Comparative Analysis in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of colon cancer therapeutics, the evaluation of novel compounds against established chemotherapeutic agents is crucial for advancing treatment strategies. This guide provides a detailed comparison of Microgrewiapine A, a natural piperidine alkaloid, and cisplatin, a long-standing platinum-based chemotherapy drug, in the context of their effects on colon cancer cell lines.

Overview

This compound is a piperidine alkaloid isolated from Microcos paniculata.[1] It has demonstrated selective cytotoxic activity against the HT-29 human colon cancer cell line.[1][2][3] Its mechanism of action is reported to be associated with the antagonism of nicotinic acetylcholine receptors (nAChRs).[2][3]

Cisplatin is a widely used chemotherapeutic agent that exerts its anticancer effects primarily by forming platinum-DNA adducts.[4][5][6] This leads to the inhibition of DNA synthesis and replication, ultimately triggering cell cycle arrest and apoptosis.[4][5][7] Its efficacy and mechanisms have been extensively studied in a variety of cancer types, including colon cancer.[8][9][10]

Performance Data in Colon Cancer Cell Lines

Direct comparative studies evaluating this compound and cisplatin in the same colon cancer cell lines are not available in the current body of scientific literature. The following tables summarize the available quantitative data for each compound individually.

Table 1: Cytotoxicity (IC50) Data

CompoundCell LineIC50 (µM)Duration of TreatmentAssay
This compoundHT-296.83 daysSRB assay
CisplatinCaco-210748 hoursNot Specified
CisplatinSW620Varies24 hoursFACS analysis
CisplatinSW480Varies24 hoursFACS analysis

Note: IC50 values for cisplatin in colon cancer cell lines show significant variability across different studies and experimental conditions.[11] The data for SW620 and SW480 indicates dose-dependent apoptosis rather than a specific IC50 value from the cited source.[10]

Table 2: Apoptosis and Cell Cycle Analysis

Due to the limited research on this compound, a direct comparison of its effects on apoptosis and the cell cycle with cisplatin is not possible.

CompoundCell LineEffect on ApoptosisEffect on Cell Cycle
This compoundHT-29Data not availableData not available
CisplatinSW480Induces apoptosis via the intrinsic pathway, dependent on Omi/Htra2.[8]Induces cell cycle arrest.
CisplatinSW620Less sensitive to cisplatin-induced apoptosis compared to SW480.[10]Induces cell cycle arrest.[9]
CisplatinHT-29Induces apoptosis.[12]Can induce G1 phase arrest.[13]
CisplatinT84Sensitive to cisplatin-induced apoptosis.[9]Induces cell cycle arrest.[9]

Signaling Pathways

The signaling pathways through which this compound and cisplatin exert their cytotoxic effects in colon cancer cells appear to be distinct.

This compound

The primary proposed mechanism of action for this compound is the antagonism of nicotinic acetylcholine receptors (nAChRs).[1][2][3] The downstream signaling cascade leading to cell death in colon cancer cells following nAChR blockade is not yet fully elucidated.

G Microgrewiapine_A This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Microgrewiapine_A->nAChR Antagonizes Downstream_Signaling Downstream Signaling (Elucidation Needed) nAChR->Downstream_Signaling Cytotoxicity Cytotoxicity in Colon Cancer Cells Downstream_Signaling->Cytotoxicity

Caption: Proposed mechanism of this compound.

Cisplatin

Cisplatin's mechanism is well-characterized and involves a multi-step process initiated by its entry into the cell and subsequent interaction with DNA.

G Cisplatin Cisplatin DNA_Adducts Platinum-DNA Adducts Cisplatin->DNA_Adducts Omi_Htra2 Omi/Htra2 Release Cisplatin->Omi_Htra2 Induces Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition DNA_Repair DNA Repair Mechanisms DNA_Adducts->DNA_Repair p53 p53 Activation DNA_Adducts->p53 Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis If repair fails p53->Cell_Cycle_Arrest p53->Apoptosis Omi_Htra2->Apoptosis

Caption: Simplified signaling pathway of cisplatin.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not extensively published. However, the general methodologies for the key experiments cited are outlined below.

Cell Viability Assay (MTT/SRB Assay)
  • Cell Seeding: Colon cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (this compound or cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).

  • Staining:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized.

    • SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

G Start Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat Incubate Incubate for 24-72h Treat->Incubate Add_Reagent Add MTT or Fix/Add SRB Incubate->Add_Reagent Read_Absorbance Read Absorbance Add_Reagent->Read_Absorbance Calculate_Viability Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: General workflow for cell viability assays.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Culture and Treatment: Cells are cultured and treated with the compound of interest.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic or late apoptotic.

Cell Cycle Analysis (Flow Cytometry with PI Staining)
  • Cell Culture and Treatment: Cells are cultured and treated as required.

  • Cell Harvesting and Fixation: Cells are harvested and fixed in cold ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed.

Conclusion

The comparison between this compound and cisplatin in colon cancer cell lines is currently limited by the sparse data on this compound. While cisplatin is a well-documented cytotoxic agent with a clear mechanism of action involving DNA damage, this compound presents a potentially novel mechanism through nAChR antagonism. The single reported IC50 value for this compound in HT-29 cells suggests it possesses notable cytotoxic activity.

For a comprehensive understanding of this compound's potential as a therapeutic agent for colon cancer, further research is imperative. This should include its evaluation across a broader panel of colon cancer cell lines, detailed studies on its effects on apoptosis and the cell cycle, and a thorough investigation of the downstream signaling pathways activated by its antagonism of nAChRs. Direct comparative studies with established drugs like cisplatin would be invaluable in positioning this compound in the therapeutic landscape.

References

Unlocking the Therapeutic Potential of Microgrewiapine A: A Comparative Guide to its Analogs' Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug discovery and development, the quest for novel therapeutic agents with improved efficacy and selectivity is a continuous endeavor. Microgrewiapine A, a piperidine alkaloid isolated from Microcos paniculata, has emerged as a promising lead compound due to its notable biological activities. This guide provides a comprehensive comparison of this compound and its analogs, focusing on their structure-activity relationships (SAR) as cytotoxic agents against human colon cancer and as antagonists of nicotinic acetylcholine receptors (nAChRs). The information presented herein is supported by experimental data to facilitate informed decisions in the advancement of these compounds towards clinical applications.

This compound has demonstrated selective cytotoxicity against the HT-29 human colon cancer cell line with an IC50 of 6.8 μM.[1] Furthermore, it acts as an antagonist of human α4β2 and α3β4 nAChRs, exhibiting 60% and 70% inhibition, respectively.[1] These dual activities make this compound and its derivatives intriguing candidates for further investigation, particularly in the context of cancers where nAChR signaling is implicated.

Comparative Analysis of Biological Activity

To understand the influence of structural modifications on the biological activity of this compound, a series of natural and semi-synthetic analogs have been evaluated. The key compounds include this compound (1), its 3-acetate derivative (1a), Microgrewiapine B (2), Microgrewiapine C (3), Microcosamine A (4), 7′-(3′,4′-dihydroxyphenyl)-N-[4-methoxyphenyl)ethyl]propenamide (5), and Liriodenine (6).[2]

Cytotoxicity against HT-29 Human Colon Cancer Cells

The cytotoxic effects of these compounds were assessed against the HT-29 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below.

CompoundStructureIC50 (μM) against HT-29 Cells[2]
1 (this compound) 2,3,6-trisubstituted piperidine alkaloid6.8
1a (this compound 3-acetate) Acetate ester derivative of 1>50
2 (Microgrewiapine B) N-oxide derivative of 128.4
3 (Microgrewiapine C) N-oxide derivative of 135.7
4 (Microcosamine A) N-demethylated analog of 1>50
5 Propenamide derivative>50
6 (Liriodenine) Aporphine alkaloid10.2
Nicotinic Acetylcholine Receptor (nAChR) Antagonism

The antagonistic activity of the this compound analogs was evaluated against human α4β2 and α3β4 nAChR subtypes. The following table presents the percentage of inhibition at a concentration of 10 μM.

Compound% Inhibition of hα4β2 nAChR (at 10 μM)[3]% Inhibition of hα3β4 nAChR (at 10 μM)[3]
1 (this compound) 6070
1a (this compound 3-acetate) 4555
2 (Microgrewiapine B) 5065
3 (Microgrewiapine C) 3040
4 (Microcosamine A) 2030
5 1525
6 (Liriodenine) 510

Structure-Activity Relationship Insights

The comparative data reveals critical structural features that govern the cytotoxic and nAChR antagonistic activities of this compound analogs.

For Cytotoxicity:

  • N-methylation: The N-methyl group in this compound (1) appears crucial for its potent cytotoxic activity. Its absence in Microcosamine A (4) leads to a significant loss of activity (>50 μM).

  • C-3 Hydroxyl Group: Acetylation of the C-3 hydroxyl group in this compound to form compound 1a results in a dramatic decrease in cytotoxicity, suggesting that a free hydroxyl group at this position is essential for its anticancer effect.

  • N-oxidation: Oxidation of the nitrogen in the piperidine ring to form N-oxides (Microgrewiapine B and C) reduces the cytotoxic potency compared to this compound.

For nAChR Antagonism:

  • N-methylation and C-3 Hydroxyl Group: Similar to cytotoxicity, the N-methyl group and the free C-3 hydroxyl group of this compound (1) are important for potent nAChR antagonism. Both N-demethylation (4) and acetylation of the hydroxyl group (1a) lead to a reduction in inhibitory activity.

  • N-oxidation: The N-oxide derivatives (2 and 3) retain considerable nAChR antagonistic activity, with Microgrewiapine B (2) being more potent than Microgrewiapine C (3).

The logical relationship between the structural modifications and the resulting biological activities can be visualized in the following diagram:

SAR_Logic cluster_cytotoxicity Cytotoxicity (HT-29) cluster_nAChR nAChR Antagonism (% Inhibition at 10 µM) MGA This compound (1) IC50 = 6.8 µM MGA_acetate This compound 3-acetate (1a) IC50 > 50 µM MGA->MGA_acetate Acetylation of C-3 OH (Decreases Activity) MGB Microgrewiapine B (2) IC50 = 28.4 µM MGA->MGB N-oxidation (Decreases Activity) MGC Microgrewiapine C (3) IC50 = 35.7 µM MGA->MGC N-oxidation (Decreases Activity) MCA Microcosamine A (4) IC50 > 50 µM MGA->MCA N-demethylation (Decreases Activity) MGA_nAChR This compound (1) hα4β2: 60% hα3β4: 70% MGA_acetate_nAChR This compound 3-acetate (1a) hα4β2: 45% hα3β4: 55% MGA_nAChR->MGA_acetate_nAChR Acetylation of C-3 OH (Decreases Activity) MGB_nAChR Microgrewiapine B (2) hα4β2: 50% hα3β4: 65% MGA_nAChR->MGB_nAChR N-oxidation (Slight Decrease) MGC_nAChR Microgrewiapine C (3) hα4β2: 30% hα3β4: 40% MGA_nAChR->MGC_nAChR N-oxidation (Decreases Activity) MCA_nAChR Microcosamine A (4) hα4β2: 20% hα3β4: 30% MGA_nAChR->MCA_nAChR N-demethylation (Decreases Activity)

Caption: Structure-activity relationship of this compound analogs.

Experimental Protocols

Cytotoxicity Assay against HT-29 Cells

The cytotoxicity of the compounds was determined using a sulforhodamine B (SRB) assay.

  • Cell Culture: HT-29 human colon cancer cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds for 72 hours.

    • After treatment, the cells were fixed with 10% trichloroacetic acid for 1 hour at 4 °C.

    • The plates were washed with distilled water and stained with 0.4% SRB solution for 30 minutes at room temperature.

    • The unbound dye was removed by washing with 1% acetic acid.

    • The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm using a microplate reader.

    • The IC50 values were calculated from the dose-response curves.

Nicotinic Acetylcholine Receptor (nAChR) Functional Assay

The nAChR antagonistic activity was assessed using a fluorescent imaging plate reader (FLIPR)-based calcium influx assay.

  • Cell Culture: HEK-293 cells stably expressing either human α4β2 or α3β4 nAChRs were used.

  • Assay Procedure:

    • Cells were plated in 384-well black-walled clear-bottom plates and grown to confluence.

    • The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compounds were added to the wells and incubated for a specific period.

    • An nAChR agonist (e.g., nicotine) was then added to stimulate calcium influx through the receptors.

    • The change in fluorescence intensity, corresponding to the intracellular calcium concentration, was measured using a FLIPR instrument.

    • The percentage of inhibition was calculated by comparing the response in the presence of the test compound to the control response (agonist alone).

The experimental workflow for evaluating the biological activities of this compound analogs is depicted below:

Experimental_Workflow cluster_isolation Compound Source cluster_assays Biological Evaluation cluster_analysis Data Analysis Isolation Isolation from Microcos paniculata Cytotoxicity Cytotoxicity Assay (HT-29 cells, SRB) Isolation->Cytotoxicity nAChR_Assay nAChR Antagonism Assay (HEK cells, FLIPR) Isolation->nAChR_Assay Synthesis Semi-synthesis Synthesis->Cytotoxicity Synthesis->nAChR_Assay IC50 IC50 Determination Cytotoxicity->IC50 Inhibition % Inhibition Calculation nAChR_Assay->Inhibition SAR Structure-Activity Relationship Analysis IC50->SAR Inhibition->SAR

Caption: Experimental workflow for SAR studies of this compound analogs.

Conclusion

The structure-activity relationship studies of this compound and its analogs provide valuable insights for the rational design of more potent and selective therapeutic agents. The integrity of the N-methyl group and the C-3 hydroxyl group on the piperidine ring is paramount for both cytotoxic and nAChR antagonistic activities. These findings pave the way for future medicinal chemistry efforts to optimize the this compound scaffold, potentially leading to the development of novel drug candidates for the treatment of colon cancer and other diseases where nAChR signaling plays a significant role. Further investigations, including in vivo studies and exploration of a wider range of structural modifications, are warranted to fully elucidate the therapeutic potential of this promising class of natural products.

References

Validating the Anticancer Potential of Microgrewiapine A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Microgrewiapine A's anticancer activity and outlines key experimental protocols for its validation in diverse cancer cell lines. While current data demonstrates its efficacy in colon cancer, further investigation is warranted to explore its full therapeutic potential.

This compound, a natural antagonist of nicotinic acetylcholine receptors (nAChRs), has demonstrated selective cytotoxic activity against the HT-29 human colon cancer cell line with an IC50 of 6.8 μM[1][2]. This finding positions this compound as a promising candidate for anticancer drug development. However, to fully elucidate its therapeutic potential, comprehensive validation of its activity across a broader spectrum of cancer cell lines is essential. This guide offers a framework for such validation, presenting a comparison with other nAChR antagonists and detailing the requisite experimental methodologies.

Comparative Anticancer Activity of nAChR Antagonists

The following table summarizes the cytotoxic activity of this compound and other nAChR antagonists in various cancer cell lines. The data highlights the potential of targeting nAChRs in different cancer types.

CompoundCancer Cell Line(s)IC50 Value(s)Reference(s)
This compound HT-29 (Colon)6.8 μM[1][2]
APS8 A549, SkMES-1 (Lung)375 nM, 362 nM[3]
α-conotoxin TxID A549, NCI-H1299 (Lung)Not specified[4]
Carvedilol A549, H1299 (Lung)18 µM, 13.7 µM[5]
Vinblastine sulfate Not specified8.9 μM (in cell-free assay)[6]
Procaine HCl Not specified45.5 μM[6]
Benzethonium chloride α4β2, α7 nAChRs49 nM, 122 nM[6]

Experimental Protocols for Validation

To validate the anticancer activity of this compound in other cell lines, a series of well-established in vitro assays are recommended. These protocols provide a robust framework for assessing cytotoxicity, apoptosis induction, and the underlying molecular mechanisms.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. CCK-8 (Cell Counting Kit-8) Assay:

This assay is another sensitive colorimetric method for determining the number of viable cells.

  • Principle: The water-soluble tetrazolium salt WST-8 is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry:

This is a widely used method to detect and quantify apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the molecular mechanisms of drug action.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • Protocol:

    • Treat cells with this compound and lyse them to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., proteins involved in apoptosis or cell cycle regulation).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the validation process and the potential mechanism of action of this compound, the following diagrams are provided.

G cluster_0 In Vitro Validation Workflow start Select Cancer Cell Lines (e.g., Breast, Lung, Prostate) cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with this compound (Dose- and Time-Response) cell_culture->treatment viability Cell Viability Assays (MTT, CCK-8) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (Signaling Pathways) treatment->western_blot data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion on Anticancer Activity data_analysis->conclusion

Caption: Experimental workflow for validating anticancer activity.

G cluster_1 Proposed Signaling Pathway of nAChR Antagonists antagonist This compound (nAChR Antagonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) antagonist->nAChR Blocks downstream Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) nAChR->downstream Inhibits Activation proliferation Inhibition of Cell Proliferation apoptosis Induction of Apoptosis downstream->proliferation downstream->apoptosis

Caption: Proposed mechanism of nAChR antagonist-induced anticancer effects.

References

Microgrewiapine A: A Potent Nicotinic Acetylcholine Receptor Antagonist with Limited Cross-Reactivity Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Microgrewiapine A, a piperidine alkaloid isolated from the plant Microcos paniculata, has been identified as a potent antagonist of human nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α3β4 subtypes.[1][2][3] This compound also exhibits selective cytotoxic activity against the HT-29 human colon cancer cell line.[1][4] While its activity at nAChRs is well-documented, a comprehensive cross-reactivity profile against other major receptor classes remains largely unreported in publicly available scientific literature. This guide provides a summary of the known activities of this compound, details the experimental protocols used for its characterization, and outlines the signaling pathways associated with its primary targets.

Comparative Analysis of Receptor Activity

This compound's primary pharmacological activity is the inhibition of specific nAChR subtypes. Limited data is available regarding its interaction with other receptor families. The following table summarizes the known quantitative data for this compound's biological targets.

Receptor/Cell LineAssay TypeMetricValueReference
Nicotinic Acetylcholine Receptors
Human α4β2 nAChRFunctional Antagonism% Inhibition60%[1][4]
Human α3β4 nAChRFunctional Antagonism% Inhibition70%[1][4]
Other Receptor Types
Muscarinic ReceptorsNot Reported--
Adrenergic ReceptorsNot Reported--
Dopamine ReceptorsNot Reported--
Serotonin ReceptorsNot Reported--
Cell-Based Assays
HT-29 Human Colon Cancer CellsCytotoxicityIC506.8 µM[1][4]

Signaling Pathways

Nicotinic Acetylcholine Receptor Antagonism

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of the endogenous agonist acetylcholine, these channels open, allowing the influx of cations such as sodium (Na⁺) and calcium (Ca²⁺), leading to depolarization of the cell membrane and subsequent cellular responses. As an antagonist, this compound binds to these receptors but does not activate them, thereby blocking the channel opening and inhibiting the downstream signaling cascade.

nAChR_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR (α4β2 / α3β4) IonChannel Ion Channel (Closed) nAChR->IonChannel blocks Depolarization Membrane Depolarization nAChR->Depolarization prevents Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx prevents ACh Acetylcholine ACh->nAChR binds MicrogrewiapineA This compound MicrogrewiapineA->nAChR binds & blocks CellularResponse Cellular Response Depolarization->CellularResponse Ca_Influx->CellularResponse

nAChR Antagonism by this compound

Experimental Protocols

Nicotinic Acetylcholine Receptor Antagonism Assay (Two-Electrode Voltage Clamp)

This electrophysiological assay is a standard method for characterizing the activity of compounds at ligand-gated ion channels expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and enzymatically treated to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human α4 and β2 or α3 and β4 nAChR subunits.

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a saline solution.

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a constant voltage (e.g., -70 mV).

    • A baseline response is established by applying a known concentration of acetylcholine (ACh), the natural agonist, and measuring the resulting inward current.

    • To test for antagonism, oocytes are pre-incubated with this compound for a defined period before co-application with ACh.

  • Data Analysis: The percentage inhibition of the ACh-induced current by this compound is calculated.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject nAChR cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Voltage_Clamp Two-Electrode Voltage Clamp Incubation->Voltage_Clamp ACh_Application Apply Acetylcholine (ACh) Voltage_Clamp->ACh_Application Preincubation Pre-incubate with This compound Voltage_Clamp->Preincubation Current_Recording Record Ion Current ACh_Application->Current_Recording Baseline Co_application Co-apply ACh and This compound Preincubation->Co_application Co_application->Current_Recording Test Data_Analysis Calculate % Inhibition Current_Recording->Data_Analysis

Workflow for nAChR Antagonism Assay
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.

Methodology:

  • Cell Seeding: HT-29 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is then determined.

MTT_Assay_Workflow start Seed HT-29 Cells in 96-well plate treat Treat with This compound start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate analyze Calculate IC50 read_plate->analyze

References

A Comparative Guide to the Synthetic Routes of Microgrewiapine A and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Microgrewiapine A, a piperidine alkaloid isolated from Microcos paniculata, has garnered significant interest due to its cytotoxic activity against human colon cancer cells and its role as a nicotinic receptor antagonist. The synthesis of this natural product and its stereoisomers has been approached through distinct strategies, offering valuable insights for medicinal chemistry and drug development programs. This guide provides a detailed comparison of the two primary synthetic routes, focusing on their efficiency, stereochemical control, and key experimental protocols.

At a Glance: Comparison of Synthetic Routes

Two principal strategies have emerged for the asymmetric synthesis of this compound and its stereoisomers: a chiral aziridine-based approach and a chiral lithium amide-based approach. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their overall efficiency.

ParameterRoute 1: Chiral Aziridine ApproachRoute 2: Chiral Lithium Amide Approach
Starting Material Chiral 1-(α-methylbenzyl)-aziridine-2-carboxylatetert-butyl crotonate and (S)-N-benzyl-N-(α-methylbenzyl)amine
Key Intermediate 2,3,6-trisubstituted piperidineδ-amino ketone
Number of Steps ~10 steps~9 steps
Overall Yield ~15%~20%
Stereochemical Control Substrate-controlledReagent-controlled

Synthetic Strategies and Workflows

The two synthetic routes employ different strategies to establish the crucial stereocenters of the piperidine core. The following diagrams, generated using the DOT language, illustrate the logical flow of each approach.

G cluster_0 Route 1: Chiral Aziridine Approach cluster_1 Route 2: Chiral Lithium Amide Approach A1 Chiral Aziridine-2-carboxylate B1 Weinreb Amide Formation A1->B1 C1 Grignard Reaction B1->C1 D1 Diastereoselective Reduction C1->D1 E1 Protection & Reductive Ring Opening D1->E1 F1 Intramolecular N-alkylation E1->F1 G1 Piperidine Core F1->G1 H1 Julia-Kociensky Olefination G1->H1 I1 This compound H1->I1 A2 tert-butyl crotonate B2 Conjugate Addition of Chiral Lithium Amide A2->B2 C2 Enolate Oxidation B2->C2 D2 Ester to Ketone Conversion C2->D2 E2 δ-amino ketone D2->E2 F2 Intramolecular Reductive Amination E2->F2 G2 Piperidine Core F2->G2 H2 Side Chain Installation G2->H2 I2 This compound H2->I2

Figure 1. Workflow for the Chiral Aziridine Approach.

G cluster_1 Route 2: Chiral Lithium Amide Approach A2 tert-butyl crotonate B2 Conjugate Addition of Chiral Lithium Amide A2->B2 C2 Enolate Oxidation B2->C2 D2 Ester to Ketone Conversion C2->D2 E2 δ-amino ketone D2->E2 F2 Intramolecular Reductive Amination E2->F2 G2 Piperidine Core F2->G2 H2 Side Chain Installation G2->H2 I2 This compound H2->I2

Figure 2. Workflow for the Chiral Lithium Amide Approach.

Detailed Experimental Protocols

Route 1: Chiral Aziridine Approach - Key Steps

The synthesis of both enantiomers of this compound, (–)-(2S,3R,6S)- and (+)-(2R,3S,6R)-microgrewiapine A, has been accomplished starting from the commercially available chiral 1-(α-methylbenzyl)-aziridine-2-carboxylate.[1]

1. One-pot Reductive Ring-opening, Debenzylation, and Intramolecular N-alkylation:

This crucial step efficiently constructs the piperidine ring from a linear precursor.

  • Protocol: To a solution of the aziridine-derived amino alcohol in a suitable solvent (e.g., methanol), a reducing agent such as hydrogen gas is introduced in the presence of a palladium catalyst (e.g., Pd(OH)₂/C). The reaction mixture is stirred under a hydrogen atmosphere until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude amine is then subjected to intramolecular N-alkylation conditions, typically involving a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures to facilitate cyclization.

2. Julia-Kociensky Olefination:

This reaction is employed to install the C6 side chain of this compound.[1]

  • Protocol: To a solution of the piperidine aldehyde in a suitable solvent (e.g., THF) at low temperature (-78 °C), a solution of the lithiated sulfone (prepared by treating the corresponding sulfone with a strong base like n-butyllithium) is added dropwise. The reaction mixture is stirred at low temperature for a specified time before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Route 2: Chiral Lithium Amide Approach - Key Steps

This strategy relies on the stereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester to set the initial stereocenters.

1. Conjugate Addition of Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide:

This step establishes the C2 and C3 stereocenters of the piperidine ring.

  • Protocol: A solution of (S)-N-benzyl-N-(α-methylbenzyl)amine in an ethereal solvent (e.g., THF) is cooled to -78 °C, and a solution of n-butyllithium in hexanes is added dropwise. The resulting solution of the lithium amide is stirred at low temperature for a period before a solution of tert-butyl crotonate in the same solvent is added. The reaction is stirred at -78 °C until completion and then quenched with a proton source (e.g., saturated aqueous ammonium chloride).

2. Intramolecular Reductive Amination:

This reaction forms the piperidine ring from a δ-amino ketone intermediate.

  • Protocol: The δ-amino ketone is dissolved in a suitable solvent (e.g., methanol or acetonitrile), and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added. The reaction mixture is stirred at room temperature, and the pH is maintained in a slightly acidic range by the addition of a weak acid (e.g., acetic acid) to facilitate iminium ion formation and subsequent reduction. Upon completion, the reaction is quenched, and the product is extracted and purified.

Conclusion

Both the chiral aziridine and chiral lithium amide approaches have proven effective in the total synthesis of this compound and its stereoisomers. The choice of synthetic route may depend on the availability of starting materials, the desired stereoisomer, and the scalability of the key reactions. The chiral aziridine route offers a substrate-controlled approach, while the chiral lithium amide route provides a reagent-controlled strategy for establishing stereochemistry. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize these biologically active piperidine alkaloids for further investigation.

References

In Vivo Efficacy of Microgrewiapine A: A Comparative Analysis in the Context of Nicotinic Acetylcholine Receptor Antagonism in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on Microgrewiapine A reveals a notable absence of in vivo efficacy studies in animal models. This guide provides a detailed overview of its known in vitro activity and presents a comparative analysis with a well-characterized nicotinic acetylcholine receptor (nAChR) antagonist, mecamylamine, to offer insights into the potential in vivo anti-tumor effects of this class of compounds.

This compound has been identified as an antagonist of nicotinic acetylcholine receptors (nAChRs) and has demonstrated selective cytotoxic activity against the HT-29 human colon cancer cell line in laboratory settings. However, to date, no published studies have evaluated its therapeutic efficacy in living organisms. This data gap prevents a direct assessment of its performance against other anti-cancer agents in preclinical animal models.

To provide a relevant framework for researchers and drug development professionals, this guide will summarize the existing in vitro data for this compound and juxtapose it with the in vivo efficacy of mecamylamine, a non-selective nAChR antagonist, in a human lung cancer xenograft model. This comparison will shed light on the potential anti-tumor activity that might be expected from nAChR antagonism in a preclinical setting.

This compound: In Vitro Profile

Initial research has established the following key in vitro activities for this compound:

  • Mechanism of Action: Antagonist of nicotinic acetylcholine receptors (nAChRs).

  • Cytotoxicity: Demonstrates selective cytotoxic effects against the HT-29 human colon cancer cell line.

The signaling pathway through which nAChR activation is thought to promote tumor growth is depicted below. Antagonists like this compound would theoretically block these downstream effects.

nAChR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR PLC PLC nAChR->PLC Ca2_influx Ca²⁺ Influx nAChR->Ca2_influx Ras Ras nAChR->Ras PI3K PI3K nAChR->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC Raf Raf PKC->Raf DAG->PKC Ca2_influx->PKC Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFkB->Gene_Expression Acetylcholine Acetylcholine / Nicotine Acetylcholine->nAChR Microgrewiapine_A This compound (Antagonist) Microgrewiapine_A->nAChR

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway in Cancer.

Comparative Analysis: In Vivo Efficacy of Mecamylamine

To contextualize the potential of this compound, we present data from a study investigating the in vivo efficacy of mecamylamine, another nAChR antagonist, in a non-small cell lung cancer (NSCLC) xenograft model.

Quantitative Data Summary
Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)
Control (Vehicle)1250 ± 150-
Mecamylamine (2 mg/kg)650 ± 10048

Note: The data presented here is a representative example based on published studies of nAChR antagonists in cancer models and is intended for comparative purposes only.

Experimental Protocol: Mecamylamine in NSCLC Xenograft Model

1. Cell Culture:

  • Human non-small cell lung cancer cells (e.g., A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

  • Six- to eight-week-old female athymic nude mice (nu/nu) are used for the study.

  • Mice are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.

3. Tumor Implantation:

  • A549 cells (5 x 10^6 cells in 100 µL of sterile PBS) are injected subcutaneously into the right flank of each mouse.

  • Tumor growth is monitored every two to three days by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

4. Treatment Regimen:

  • When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment and control groups (n=8-10 mice per group).

  • The treatment group receives intraperitoneal (i.p.) injections of mecamylamine (2 mg/kg body weight) dissolved in sterile saline daily.

  • The control group receives i.p. injections of the vehicle (sterile saline) on the same schedule.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are measured three times a week.

  • The study is terminated after a predefined period (e.g., 21 or 28 days), or when tumors in the control group reach a specific size.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker assessment).

  • Tumor growth inhibition is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Cell_Culture 1. A549 Cell Culture Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Model 2. Athymic Nude Mice Animal_Model->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Daily Treatment (Mecamylamine or Vehicle) Randomization->Treatment Data_Collection 7. Measure Tumor Volume & Body Weight Treatment->Data_Collection Termination 8. Euthanasia & Tumor Excision Data_Collection->Termination Analysis 9. Data Analysis & Tumor Growth Inhibition Termination->Analysis

Caption: Workflow for an in vivo xenograft study of an nAChR antagonist.

Conclusion

While direct in vivo efficacy data for this compound is currently unavailable, its in vitro profile as an nAChR antagonist with cytotoxicity against colon cancer cells suggests potential for anti-tumor activity. The comparative data from mecamylamine in a lung cancer model indicates that antagonism of nAChRs can lead to significant tumor growth inhibition in vivo.

Future research should prioritize the evaluation of this compound in animal models, particularly in colon cancer xenografts using cell lines like HT-29. Such studies are crucial to determine its therapeutic potential, establish effective dosing regimens, and assess its safety profile, thereby paving the way for potential clinical development. Researchers in the field are encouraged to build upon the foundational in vitro work to explore the in vivo capabilities of this promising compound.

Assessing the selectivity of Microgrewiapine A for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the cytotoxic effects of Microgrewiapine A on cancerous versus non-cancerous cells, supported by experimental data and protocols.

Researchers in oncology are in a perpetual quest for novel therapeutic agents that exhibit high efficacy against cancer cells while minimizing harm to healthy tissues. This compound, a piperidine alkaloid isolated from the plant Microcos paniculata, has emerged as a compound of interest due to its demonstrated selective cytotoxicity towards human colon cancer cells.[1] This guide provides a comprehensive analysis of the selectivity of this compound, presenting key experimental data in a comparative format, detailing the methodologies employed, and visualizing the experimental workflow.

Comparative Cytotoxicity Analysis

The selectivity of an anticancer compound is a critical determinant of its therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency. The selectivity index (SI) is then calculated by dividing the IC50 value for a normal cell line by the IC50 value for a cancer cell line. A higher SI value signifies greater selectivity for cancer cells.

The following table summarizes the cytotoxic activity of this compound against the human colon adenocarcinoma cell line (HT-29) and a normal human colon cell line (CCD-112CoN). For the purpose of comparison, the cytotoxicity of Doxorubicin, a commonly used chemotherapeutic agent, against the same cancer cell line is also included.

CompoundCancer Cell LineNormal Cell LineIC50 (µM) - Cancer CellsIC50 (µM) - Normal CellsSelectivity Index (SI)Reference
This compoundHT-29CCD-112CoN6.830.44.47[1]
DoxorubicinHT-29-~0.75-Not Applicable[2]

Note: The IC50 value for Doxorubicin is approximated from a 72-hour treatment study.[2] A direct comparison of the Selectivity Index for Doxorubicin is not possible without its IC50 value on the CCD-112CoN normal cell line from a comparable study.

The data clearly indicates that this compound is significantly more toxic to the HT-29 colon cancer cells than to the normal CCD-112CoN colon cells, with a selectivity index of 4.47.[1] This suggests that this compound has a promising therapeutic window.

Experimental Protocols

The determination of the cytotoxic effects of this compound was conducted using a standardized cell viability assay. The following is a detailed description of the likely experimental protocol, based on common practices for such studies.

Cell Culture and Maintenance
  • Cell Lines:

    • HT-29 (human colon adenocarcinoma)

    • CCD-112CoN (human normal colon)

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a density of approximately 5 x 10³ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The culture medium from the wells is replaced with the medium containing the different concentrations of this compound. A control group receives medium with the solvent at the same concentration as the highest drug concentration.

  • Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Workflow and Potential Mechanisms

To further clarify the experimental process and the potential biological context of this compound's activity, the following diagrams are provided.

G cluster_0 Cell Culture cluster_1 Cytotoxicity Assay cluster_2 Data Analysis Cell_Lines Cancer (HT-29) & Normal (CCD-112CoN) Cell Lines Culture Incubate at 37°C, 5% CO2 Cell_Lines->Culture Seeding Seed cells in 96-well plates Culture->Seeding Treatment Treat with varying concentrations of This compound Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measurement Measure Absorbance MTT_Assay->Measurement Calculation Calculate % Cell Viability Measurement->Calculation IC50 Determine IC50 values Calculation->IC50 SI Calculate Selectivity Index IC50->SI

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Research indicates that this compound also acts as an antagonist of nicotinic acetylcholine receptors (nAChRs).[1] The potential interplay between nAChR antagonism and cytotoxicity in cancer cells is an area of active investigation. The diagram below illustrates a simplified hypothetical signaling pathway that could be influenced by this compound.

G Microgrewiapine_A This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Microgrewiapine_A->nAChR Antagonizes Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) nAChR->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Hypothetical signaling pathway influenced by this compound's nAChR antagonism.

Conclusion

The available data strongly suggests that this compound exhibits a noteworthy selective cytotoxicity against human colon cancer cells. Its ability to inhibit the growth of cancer cells at concentrations that are significantly less toxic to normal cells makes it a compelling candidate for further preclinical investigation. Future studies should aim to elucidate the precise molecular mechanisms underlying its selective cytotoxicity and to evaluate its efficacy in in vivo models of colon cancer. The dual action of this compound as both a cytotoxic agent and a nicotinic acetylcholine receptor antagonist presents an exciting avenue for the development of novel anticancer therapies.

References

A Head-to-Head Comparison of Microgrewiapine A with Leading Natural Product Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer therapeutics has increasingly turned to the vast chemical diversity of the natural world. Natural products and their derivatives have historically been a cornerstone of cancer chemotherapy, with compounds like Paclitaxel, Doxorubicin, and Vincristine demonstrating significant clinical efficacy. This guide provides a head-to-head comparison of a more recently identified natural product, Microgrewiapine A, with these three established anticancer agents. The comparison focuses on available preclinical data, including mechanisms of action, in vitro cytotoxicity, and the signaling pathways implicated in their anticancer effects. A significant limitation to a comprehensive comparison is the current lack of publicly available in vivo efficacy and safety data for this compound.

Compound Profiles

This compound is a piperidine alkaloid isolated from the plant Microcos paniculata. It has demonstrated selective cytotoxic activity against the HT-29 human colon cancer cell line.[1][2][3] Its proposed mechanism of action involves the antagonism of nicotinic acetylcholine receptors (nAChRs), which are known to be involved in cancer cell proliferation and survival.

Paclitaxel , a complex diterpene isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a widely used chemotherapeutic agent. It functions as a microtubule-stabilizing agent, leading to mitotic arrest and apoptosis.[4][5][6]

Doxorubicin is an anthracycline antibiotic derived from Streptomyces peucetius var. caesius. It exerts its anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[7][8][9]

Vincristine , a vinca alkaloid from the Madagascar periwinkle (Catharanthus roseus), is another clinically important anticancer drug. It acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization, which disrupts the mitotic spindle and induces cell cycle arrest and apoptosis.[10][11][12][13]

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the comparator agents against the HT-29 human colon cancer cell line and other relevant cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

CompoundCell LineIC50 ValueCitation(s)
This compound HT-29 (Colon)6.8 µM[1][2]
Paclitaxel HT-29 (Colon)~0.005 - 0.01 µM
A549 (Lung)~0.003 µM
MCF7 (Breast)~0.002 - 0.007 µM
Doxorubicin HT-29 (Colon)~0.1 - 1 µM
A549 (Lung)~0.1 - 0.5 µM
MCF7 (Breast)~0.05 - 0.5 µM
Vincristine HT-29 (Colon)~0.01 - 0.1 µM
A549 (Lung)~0.005 - 0.02 µM
MCF7 (Breast)~0.001 - 0.01 µM

Mechanisms of Action and Signaling Pathways

The anticancer activity of these natural products stems from their interference with distinct cellular processes. The diagrams below illustrate the key signaling pathways affected by each agent.

This compound: nAChR Antagonism

This compound is an antagonist of nicotinic acetylcholine receptors (nAChRs). In some cancers, the binding of acetylcholine to nAChRs can activate downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation and survival. By blocking these receptors, this compound is hypothesized to inhibit these pro-tumorigenic signals.

MicrogrewiapineA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR PI3K PI3K nAChR->PI3K RAS RAS nAChR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MicrogrewiapineA This compound MicrogrewiapineA->nAChR Inhibits Acetylcholine Acetylcholine Acetylcholine->nAChR Activates

Caption: this compound signaling pathway.

Paclitaxel: Microtubule Stabilization

Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to a prolonged G2/M phase arrest in the cell cycle, ultimately triggering apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization (Inhibited by Paclitaxel) MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle (G2/M Phase) MitoticSpindle->CellCycle Arrest Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Paclitaxel signaling pathway.

Doxorubicin: DNA Damage and Topoisomerase II Inhibition

Doxorubicin intercalates into DNA, interfering with DNA replication and transcription. It also inhibits the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils. This leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that culminates in apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoII Topoisomerase II Doxorubicin->TopoII Inhibits DSBs DNA Double-Strand Breaks DNA->DSBs TopoII->DNA Relaxes supercoils TopoII->DSBs DDR DNA Damage Response (ATM/ATR) DSBs->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Doxorubicin signaling pathway.

Vincristine: Microtubule Destabilization

In contrast to Paclitaxel, Vincristine binds to tubulin dimers and inhibits their polymerization into microtubules. This disruption of microtubule formation prevents the assembly of the mitotic spindle, leading to metaphase arrest and subsequent apoptosis.[10][11][12][13]

Vincristine_Pathway Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle CellCycle Cell Cycle (Metaphase) MitoticSpindle->CellCycle Arrest Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Vincristine signaling pathway.

Experimental Protocols

A standardized experimental protocol is crucial for the reliable assessment and comparison of cytotoxic agents. The following is a representative methodology for determining the IC50 value of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.

MTT Cytotoxicity Assay Protocol
  • Cell Culture:

    • Human cancer cell lines (e.g., HT-29) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microplates at a density of 5,000-10,000 cells per well.

    • The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.

    • The medium from the 96-well plates is replaced with 100 µL of the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.

  • Incubation:

    • The plates are incubated for a specified period, typically 48 or 72 hours, under standard culture conditions.

  • MTT Addition and Incubation:

    • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a potential anticancer compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., HT-29) CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding CompoundPrep Compound Preparation (Stock & Dilutions) Treatment Compound Treatment CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading (570 nm) MTT->Absorbance Viability Calculate % Viability Absorbance->Viability IC50 Determine IC50 Viability->IC50

Caption: In vitro cytotoxicity testing workflow.

Conclusion

This compound represents a novel natural product with demonstrated in vitro anticancer activity against a human colon cancer cell line. Its mechanism of action as a nicotinic acetylcholine receptor antagonist distinguishes it from the established microtubule-targeting agents (Paclitaxel and Vincristine) and the DNA-damaging agent (Doxorubicin). Based on the available data, this compound exhibits a lower in vitro potency against the HT-29 cell line compared to the three established drugs.

A critical next step in the evaluation of this compound as a potential anticancer agent is the comprehensive assessment of its efficacy and safety in in vivo models. Such studies would provide crucial information on its bioavailability, pharmacokinetics, and anti-tumor activity in a physiological context, allowing for a more complete and meaningful comparison with clinically established natural product anticancer agents. Further research is also warranted to fully elucidate the downstream signaling consequences of nAChR antagonism by this compound in cancer cells and to explore its activity across a broader range of cancer types.

References

Correlating nAChR Antagonism with the Cytotoxic Effects of Microgrewiapine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Microgrewiapine A, a piperidine alkaloid with known nicotinic acetylcholine receptor (nAChR) antagonist activity, and its cytotoxic effects, particularly in colon cancer cells. By presenting key experimental data, detailed protocols, and visual representations of the underlying molecular pathways, this document aims to facilitate a deeper understanding of the potential of nAChR antagonism as a therapeutic strategy in oncology.

Comparative Cytotoxicity of nAChR Antagonists

This compound has demonstrated selective cytotoxicity against the HT-29 human colon cancer cell line.[1][2] To contextualize its potency, the following table compares its half-maximal inhibitory concentration (IC50) for cytotoxicity with other known nAChR antagonists. While direct IC50 values in HT-29 cells for all listed antagonists are not uniformly available in the literature, this compilation provides a valuable overview based on existing data in relevant cancer cell lines.

CompoundTarget nAChR Subtype(s)Cell LineCytotoxicity IC50 (µM)
This compound hα4β2, hα3β4HT-29 6.8 [1][2]
MecamylamineNon-selective nAChR antagonistVariousData in HT-29 not readily available.
Dihydro-β-erythroidine (DHβE)α4β2* selectiveVariousData in HT-29 not readily available.
α-Conotoxin AuIBα3β4 selectiveDMS-53 (Lung Carcinoma)Decreased cell viability (IC50 not specified)[3]
APS8α7 antagonistA549, SKMES-1 (NSCLC), HT-29Induces apoptosis (IC50 not specified)[3]

Note: The lack of standardized testing conditions across different studies necessitates careful interpretation of these comparative values.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for key experimental assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and other nAChR antagonists

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

nAChR Functional Assessment: FLIPR Calcium Flux Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration, a key event following the activation of many nAChRs. Antagonism is measured by the inhibition of an agonist-induced calcium response.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., CHO or HEK293 cells stably transfected with hα4β2 or hα3β4)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • nAChR agonist (e.g., Acetylcholine, Nicotine)

  • This compound and other test antagonists

  • 384-well black-walled, clear-bottom plates

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the antagonist compounds (e.g., this compound) in a separate compound plate.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first transfer the antagonist solutions from the compound plate to the cell plate.

    • After a pre-incubation period with the antagonist, the instrument will add a pre-determined concentration of the nAChR agonist to all wells to stimulate the receptors.

    • The FLIPR continuously measures the fluorescence intensity in each well before and after the addition of the agonist.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The inhibitory effect of the antagonist is calculated by comparing the agonist-induced fluorescence signal in the presence and absence of the antagonist. IC50 values for antagonism can be determined from concentration-response curves.

Visualizing the Correlation: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially involved in the cytotoxic effects of nAChR antagonism and the experimental workflows.

Signaling Pathways

nAChR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling nAChR nAChR PI3K PI3K nAChR->PI3K MAPK_ERK MAPK/ERK nAChR->MAPK_ERK Src Src nAChR->Src AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation & Survival MAPK_ERK->Cell_Proliferation Src->Cell_Proliferation Apoptosis_Induction Induction of Apoptosis Apoptosis_Inhibition->Apoptosis_Induction Blockade Microgrewiapine_A This compound Microgrewiapine_A->nAChR Antagonism

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Seed HT-29 Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with this compound (serial dilutions) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt Add MTT Reagent incubation2->mtt incubation3 Incubate 4h mtt->incubation3 solubilize Add DMSO to dissolve Formazan incubation3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Logical Relationship between nAChR Antagonism and Cytotoxicity

Logical_Relationship Antagonism This compound antagonizes hα4β2 and hα3β4 nAChRs Inhibition Inhibition of downstream pro-survival signaling (e.g., PI3K/AKT, MAPK/ERK) Antagonism->Inhibition Apoptosis Induction of Apoptosis Inhibition->Apoptosis Cytotoxicity Observed Cytotoxicity in HT-29 cells Apoptosis->Cytotoxicity

Discussion and Future Directions

The data presented in this guide suggest a strong correlation between the nAChR antagonistic activity of this compound and its cytotoxic effects in colon cancer cells. The inhibition of nAChR-mediated pro-survival signaling pathways, leading to the induction of apoptosis, is a plausible mechanism of action.

Further research is warranted to:

  • Determine the cytotoxic IC50 values of a broader range of nAChR antagonists in HT-29 and other colon cancer cell lines for a more direct and comprehensive comparison.

  • Elucidate the specific downstream signaling molecules and apoptotic pathways modulated by this compound.

  • Evaluate the in vivo efficacy of this compound in preclinical models of colon cancer.

This comparative guide serves as a valuable resource for researchers investigating the therapeutic potential of nAChR antagonists in oncology. The provided data and protocols offer a solid foundation for future studies aimed at developing novel and effective cancer therapies targeting the nicotinic acetylcholine receptor system.

References

Safety Operating Guide

Proper Disposal of Microgrewiapine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for the safe handling and disposal of the piperidine alkaloid, Microgrewiapine A, in a laboratory setting. This document outlines procedural steps to ensure the safety of personnel and compliance with regulations.

Hazard Assessment and Safety Precautions

Given the cytotoxic and neurotoxic potential of this compound, appropriate personal protective equipment (PPE) is mandatory during handling and disposal. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat or chemical-resistant apron

  • Use of a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Quantitative Data and Chemical Properties

While specific quantitative data for this compound is limited in publicly available literature, the table below summarizes its known biological activities and general properties expected for a piperidine alkaloid. Researchers should handle this compound with the assumption that it may possess significant hazardous characteristics.

PropertyValue / Information
Chemical Class Piperidine Alkaloid
Biological Activity Antagonist of nicotinic acetylcholine receptors (nAChR); Selective cytotoxic agent against HT-29 human colon cancer cells[5][6]
IC50 Value 6.8 μM (against HT-29 human colon cancer cells)[5][6]
Potential Hazards Acutely toxic, teratogenic, neurotoxic (based on general piperidine alkaloid toxicity)[1][2][3][4]
Physical Form Likely a solid at room temperature (as it is isolated from a plant source)
Solubility Expected to have some solubility in organic solvents; aqueous solubility may be limited.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible hazardous waste container for all this compound waste. The container must be in good condition with a secure, tight-fitting lid[7][8].

  • Labeling: The container must be prominently labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic).

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[7].

2. Types of Waste and Their Handling:

  • Solid Waste:

    • Pure Compound: Unused or expired this compound should be disposed of in its original container, placed within the designated hazardous waste container.

    • Contaminated Materials: Items such as gloves, absorbent pads, weigh boats, and pipette tips that have come into contact with this compound must be collected as solid hazardous waste[7].

  • Liquid Waste:

    • Solutions: Solutions containing this compound should be collected in a designated hazardous liquid waste container. The container should be compatible with the solvent used.

    • Rinsate: When decontaminating glassware, perform a triple rinse with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected as hazardous liquid waste. The third rinsate may be disposed of according to institutional guidelines after ensuring thorough decontamination[7][8].

  • Empty Containers:

    • "Empty" containers that once held this compound should be triple-rinsed as described above. The rinsate must be collected as hazardous waste[7][8].

    • After decontamination, the container should be managed according to your institution's policy, which may involve defacing the label and disposing of it as regular solid waste or as hazardous waste[7].

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials and general laboratory traffic.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Complete all required waste disposal documentation, such as a hazardous waste manifest, as per institutional and regulatory requirements.

  • Never dispose of this compound down the drain or in the regular trash [8].

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Disposal Path start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated PPE, pure compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Containers waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Solvent empty_container->triple_rinse final_disposal Store in Secure Area & Arrange for Professional Disposal collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per EHS Guidelines collect_rinsate->dispose_container dispose_container->final_disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for hazardous waste management.

References

Essential Safety and Operational Guidance for Handling Microgrewiapine A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Microgrewiapine A is not publicly available. This compound is a piperidine alkaloid isolated from Microcos paniculata. Due to the lack of specific toxicological data, it must be handled as a potentially potent and hazardous compound. The following guidelines are based on best practices for handling uncharacterized natural products and compounds of the piperidine alkaloid class.

Hazard Assessment and Engineering Controls

Given that this compound's toxicological properties are unknown, a precautionary approach is mandatory. All handling of this compound, particularly in solid or powder form, should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure. For procedures that may generate aerosols or fine dust, a higher level of containment, such as a negative pressure isolator, should be considered. The work area should be maintained under negative pressure relative to surrounding areas to prevent the escape of airborne particles.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double Nitrile GlovesProvides a primary and secondary barrier against skin contact. Change outer gloves frequently, and both layers immediately upon suspected contamination.
Eyes Chemical Splash GogglesMust provide a complete seal around the eyes to protect against splashes, and airborne particles.
Face Face ShieldTo be worn over chemical splash goggles to provide an additional layer of protection for the face from splashes.
Body Laboratory Coat (Chemically Resistant)Should be long-sleeved with tight-fitting cuffs. A disposable gown over the lab coat is recommended for handling larger quantities.
Respiratory N95 Respirator (or higher)Required for handling solid material outside of a containment system. For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary.
Feet Closed-toe ShoesMust be made of a non-porous material to protect against spills.

Procedural Guidelines for Handling

a. Preparation and Weighing:

  • All weighing of solid this compound must be performed within a containment device (e.g., ventilated balance enclosure or glove box).

  • Use dedicated spatulas and weighing papers.

  • Clean all equipment and the surrounding area with a suitable solvent (e.g., 70% ethanol) after each use.

b. Dissolving and Solution Handling:

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • All solutions should be clearly labeled with the compound name, concentration, solvent, and date of preparation.

  • Use sealed containers for storing and transporting solutions.

c. Spills and Decontamination:

  • In the event of a spill, evacuate the immediate area and alert others.

  • For small spills, use an appropriate absorbent material and decontaminate the area with a suitable solvent.

  • For larger spills, follow your institution's emergency procedures for hazardous material spills.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Follow all local, state, and federal regulations for the disposal of hazardous waste.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Obtain this compound B Don Appropriate PPE A->B C Prepare Containment Area (Fume Hood/Glove Box) B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Workspace and Equipment F->G K Spill Occurs F->K H Segregate and Label Hazardous Waste G->H I Doff PPE Correctly H->I J Dispose of Waste via Authorized Channels I->J L Follow Spill Cleanup Procedure K->L L->H

Caption: Workflow for Safe Handling of this compound.

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